1-(3-Methylenecyclobutyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIYEIIXARJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=C)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(3-methylenecyclobutyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathways for 1-(3-methylenecyclobutyl)ethanone, a valuable building block in medicinal chemistry and materials science. The document provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a ketone derivative of methylenecyclobutane. The strained four-membered ring and the exocyclic double bond make it a versatile intermediate for the synthesis of more complex molecules. Its structural features are of interest to drug development professionals for the design of novel therapeutic agents. This guide focuses on a robust two-step synthesis pathway commencing from readily available starting materials.
Two-Step Synthesis Pathway
The most direct and industrially relevant synthesis of this compound proceeds via a two-step process:
-
[2+2] Cycloaddition: Synthesis of 3-methylenecyclobutanecarbonitrile from allene and acrylonitrile.
-
Grignard Reaction: Conversion of 3-methylenecyclobutanecarbonitrile to this compound using a methyl Grignard reagent.
The overall synthetic scheme is presented below:
In-Depth Technical Guide: Spectroscopic Data of 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-methylenecyclobutyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also presents a generalized experimental protocol for the synthesis and spectroscopic characterization of this ketone, offering a foundational methodology for researchers. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.
Introduction
This compound is a ketone derivative of a cyclobutane ring, a structural motif of interest in organic synthesis and medicinal chemistry due to its unique conformational properties and potential as a bioisosteric replacement for other cyclic systems. The presence of both a carbonyl group and an exocyclic double bond makes it a versatile intermediate for further chemical transformations. Accurate characterization of this compound is paramount for its use in research and development, and spectroscopic techniques are the primary tools for such analysis. This guide details the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following data tables summarize the predicted chemical shifts and spectral features based on the analysis of similar structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.1-2.3 | s | - |
| CH (methine) | ~3.0-3.3 | p | ~7-9 |
| CH₂ (ring, allylic) | ~2.5-2.8 | m | - |
| CH₂ (ring) | ~2.2-2.5 | m | - |
| =CH₂ (exocyclic) | ~4.7-4.9 | s (broad) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~208-212 |
| C= (quaternary) | ~145-150 |
| =CH₂ (exocyclic) | ~108-112 |
| CH (methine) | ~45-50 |
| CH₂ (ring) | ~30-35 |
| CH₃ (acetyl) | ~25-30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1710-1720 | Strong |
| C=C (alkene) | ~1650-1660 | Medium |
| C-H (sp², =CH₂) | ~3080-3100 | Medium |
| C-H (sp³) | ~2850-3000 | Medium-Strong |
| =C-H (out-of-plane bend) | ~890-910 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Fragmentation Pathway |
| 110 | [M]⁺ | Molecular Ion |
| 95 | [M - CH₃]⁺ | Loss of a methyl radical |
| 67 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |
| 43 | [CH₃CO]⁺ | α-cleavage, acetyl cation |
Experimental Protocols
The following sections provide generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for compounds of this nature.
Synthesis of this compound
A potential synthetic route to this compound involves the acylation of a suitable 3-methylenecyclobutane derivative. One plausible approach is the reaction of 3-methylenecyclobutanecarbonitrile with a methyl Grignard reagent followed by acidic workup.
Materials:
-
3-methylenecyclobutanecarbonitrile
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus for Grignard reactions
Procedure:
-
A solution of 3-methylenecyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} spectra.
3.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
A thin film of the neat liquid sample is prepared between two sodium chloride or potassium bromide plates.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
-
The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
Quantum Chemical Blueprint for 1-(3-methylenecyclobutyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-(3-methylenecyclobutyl)ethanone. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this guide leverages established computational methodologies applied to structurally similar cyclobutane derivatives to propose a robust protocol for its theoretical investigation. The data presented herein is illustrative, providing a template for expected results from such a study.
Proposed Computational Methodology
The quantum chemical calculations detailed below are based on methodologies proven effective for similar molecular systems. These protocols are designed to elucidate the structural, spectroscopic, and electronic properties of this compound.
Software and Hardware
All calculations can be performed using the Gaussian suite of programs. The choice of high-performance computing resources will influence the time required for the calculations, especially for more computationally demanding tasks like frequency calculations with larger basis sets.
Conformational Analysis
A preliminary conformational analysis is recommended to identify the most stable isomer of this compound. This can be achieved through a potential energy surface (PES) scan by systematically rotating the acetyl group relative to the cyclobutane ring.
Geometry Optimization and Frequency Calculations
The geometry of the most stable conformer should be optimized using Density Functional Theory (DFT). A widely used functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The cc-pVDZ basis set is a suitable starting point for achieving a balance between accuracy and computational cost.[1] The absence of imaginary frequencies in the subsequent vibrational frequency calculation at the same level of theory confirms that the optimized structure corresponds to a true energy minimum.
Spectroscopic Property Prediction
NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/cc-pVDZ level of theory.[1] The calculated isotropic shielding values are then referenced against tetramethylsilane (TMS) to obtain the chemical shifts.
IR Spectroscopy: The vibrational frequencies and infrared intensities are obtained from the frequency calculation. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.
UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) calculations. This provides information on the electronic transitions, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. These can be readily obtained from the output of the DFT calculations.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O | 1.21 |
| C-C (ring) | 1.55 - 1.56 | |
| C=C (exocyclic) | 1.33 | |
| Bond Angle (°) | O=C-C | 120.5 |
| C-C-C (ring) | ~88 - 91 | |
| Dihedral Angle (°) | C-C-C-C (ring) | ~15 - 20 (puckering) |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| ν(C=O) | ~1715 | Carbonyl stretch |
| ν(C=C) | ~1650 | Exocyclic C=C stretch |
| ν(C-H, sp²) | ~3080 | Methylene C-H stretch |
| ν(C-H, sp³) | ~2950 - 3000 | Alkyl C-H stretch |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C (C=O) | ~200 |
| ¹³C (C=C) | ~140, ~110 |
| ¹³C (ring) | ~30 - 50 |
| ¹³C (CH₃) | ~25 |
| ¹H (CH₂) | ~4.8 |
| ¹H (ring) | ~2.5 - 3.5 |
| ¹H (CH₃) | ~2.1 |
Table 4: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.
References
An In-depth Technical Guide to 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a strained cyclobutane ring and an exocyclic double bond. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known identifiers, computed properties, and extrapolations of its likely chemical behavior and potential biological significance based on related chemical structures. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Chemical Identifiers and Physical Properties
Precise identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication. The following tables summarize the key identifiers and computed physicochemical properties for this compound.
Table 1: Chemical Identifiers for this compound [1]
| Identifier Type | Value |
| CAS Number | 25303-66-6 |
| IUPAC Name | 1-(3-methylidenecyclobutyl)ethanone |
| Molecular Formula | C₇H₁₀O |
| SMILES | CC(=O)C1CC(=C)C1 |
| InChI | InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |
| InChIKey | HZQIYEIIXARJKB-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 110.15 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 110.0732 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 8 |
| Complexity | 127 |
Potential Synthetic Routes
Proposed Synthesis Workflow: [2+2] Photocycloaddition
A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an appropriate α,β-unsaturated ketone precursor. This method is a powerful tool for constructing four-membered rings.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for [2+2] Photocycloaddition
The following is a generalized protocol based on known procedures for similar reactions. Optimization of reaction conditions, including solvent, temperature, and irradiation time, would be necessary.
-
Reactant Preparation: The α,β-unsaturated ketone precursor and a molar excess of allene are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel.
-
Reaction Setup: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Irradiation: The mixture is irradiated with UV light while maintaining a constant temperature, typically at or below room temperature, with continuous stirring.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound have been identified in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic methylene protons (likely a singlet or a narrow multiplet).
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to display characteristic absorption bands for the carbonyl group (C=O stretch) typically in the region of 1700-1725 cm⁻¹, and for the carbon-carbon double bond (C=C stretch) around 1650 cm⁻¹. C-H stretching and bending vibrations for the alkyl and vinyl groups would also be present.
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as rearrangements and cleavages of the cyclobutane ring.[2]
Caption: Predicted mass spectrometry fragmentation pathway.
Potential Biological Activity and Signaling Pathways
There is currently no specific information available regarding the biological activity or associated signaling pathways of this compound. However, the cyclobutane moiety is present in a number of biologically active natural products and synthetic compounds.[3][4] These compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[4]
The presence of the α,β-unsaturated ketone functionality in a strained ring system suggests potential reactivity towards biological nucleophiles, which could be a basis for future investigation into its pharmacological properties.
Caption: Hypothetical interaction with a biological target.
Conclusion and Future Directions
This compound represents a chemical entity with a well-defined structure but a significant lack of empirical data. This guide has consolidated the available information on its identifiers and computed properties while proposing logical avenues for its synthesis and characterization based on established chemical principles. The potential for biological activity, inferred from its structural motifs, warrants further investigation. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic analysis to confirm its structure and a thorough evaluation of its biological properties. Such studies will be crucial in unlocking the potential of this and related molecules for applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Reactivity of the Methylenecyclobutyl Group in Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the methylenecyclobutyl group incorporated within ketone frameworks. The unique structural and electronic properties conferred by the strained four-membered ring and the exocyclic double bond lead to a diverse and synthetically valuable range of chemical transformations. This document details the synthesis of key methylenecyclobutyl ketones and explores their participation in cycloaddition reactions, thermal and photochemical rearrangements, and ring expansion reactions. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.
Introduction: The Unique Reactivity of a Strained System
The methylenecyclobutyl moiety is a fascinating functional group that combines the inherent ring strain of a cyclobutane ring with the reactivity of an exocyclic alkene. When incorporated into a ketone structure, the electronic interplay between the carbonyl group and the methylenecyclobutyl fragment gives rise to a unique chemical profile. The relief of ring strain often serves as a powerful driving force for a variety of chemical reactions, making these compounds versatile intermediates in organic synthesis. This guide will delve into the synthesis and key reactive pathways of these intriguing molecules.
Synthesis of Methylenecyclobutyl Ketones
The preparation of ketones featuring a methylenecyclobutyl group can be challenging due to the inherent instability of the strained ring system. However, specific synthetic routes have been developed, most notably for 3-methylenecyclobutanone.
A well-established multi-step synthesis of 3-methylenecyclobutanone begins with 3-methylenecyclobutanecarboxylic acid. The process involves the formation of an amide, followed by oxidation and subsequent transformations to yield the target ketone.
Table 1: Synthesis of 3-Methylenecyclobutanone Intermediates
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |
| 1 | 3-Methylenecyclobutanecarboxylic acid | Thionyl chloride, Dimethylamine | N,N-Dimethyl-3-methylenecyclobutanecarboxamide | - |
| 2 | N,N-Dimethyl-3-methylenecyclobutanecarboxamide | OsO₄ (catalytic), NaIO₄ | N,N-Dimethyl-3-ketocyclobutanecarboxamide | 70 |
| 3 | N,N-Dimethyl-3-ketocyclobutanecarboxamide | Ethylene glycol, p-Toluenesulfonic acid | N,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamide | 69 |
| 4 | N,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamide | Lithium aluminum hydride | (3,3-Ethylenedioxycyclobutyl)methyldimethylamine | 95 |
| 5 | (3,3-Ethylenedioxycyclobutyl)methyldimethylamine | 10% Hydrogen peroxide | Amine N-oxide | - |
| 6 | Amine N-oxide | Pyrolysis | 1-Methylene-3,3-ethylenedioxycyclobutane | 61 (from amine) |
| 7 | 1-Methylene-3,3-ethylenedioxycyclobutane | Acidic hydrolysis | 3-Methylenecyclobutanone | - |
Note: Yields are as reported in the cited literature. Some steps did not have reported isolated yields.
Experimental Protocol: Synthesis of N,N-Dimethyl-3-ketocyclobutanecarboxamide
To a stirred solution of 25.0 g (0.177 mole) of N,N-dimethyl-3-methylenecyclobutanecarboxamide and 10 mg of osmic acid in 250 ml of ether and 100 ml of water is added 60.5 g (0.283 mole) of powdered sodium metaperiodate in small portions over 0.5 hour. The mixture is stirred at room temperature overnight. The ether layer is separated, and the aqueous layer is filtered. The filtrate is continuously extracted with ether for 18 hours. The filter cake is triturated with six 50-ml portions of chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.
Reactivity of the Methylenecyclobutyl Group in Ketones
The reactivity of methylenecyclobutyl ketones can be broadly categorized into reactions involving the exocyclic double bond and those involving the strained cyclobutane ring itself.
Cycloaddition Reactions
The exocyclic double bond in methylenecyclobutyl ketones can participate in various cycloaddition reactions, offering a pathway to complex polycyclic systems.
While specific examples of Diels-Alder reactions with methylenecyclobutyl ketones as the dienophile are not extensively documented in readily available literature, the general principles of this reaction suggest that the electron-withdrawing nature of the adjacent carbonyl group would activate the exocyclic double bond towards reaction with electron-rich dienes. Cyclic dienes, such as cyclopentadiene, are particularly reactive in Diels-Alder reactions due to their locked s-cis conformation.
dot
Caption: Generalized Diels-Alder reaction pathway.
The photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings. In the context of methylenecyclobutyl ketones, which are α,β-unsaturated ketones, these reactions are expected to proceed via the triplet excited state. The reaction can occur with various alkenes, leading to spirocyclic or fused ring systems.
dot
Caption: Mechanism of a [2+2] photocycloaddition.
Thermal and Photochemical Rearrangements
The strained nature of the methylenecyclobutyl ketone system makes it susceptible to various rearrangements under thermal or photochemical conditions. These reactions often involve skeletal reorganization to form more stable ring systems.
While specific data for methylenecyclobutyl ketones is sparse, studies on analogous systems like 2-acetyl-methylenecyclopropane show distinct thermal and photochemical rearrangement pathways. Photochemical irradiation leads to a[1][2]-sigmatropic shift, whereas thermolysis results in the formation of a furan derivative.
Table 2: Thermal Rearrangement of an Analogous Methylenecyclopropane Ketone
| Substrate | Conditions | Product | Yield (%) |
| 2-Acetyl-1-methylenecyclopropane | 350°C (gas phase) | 2,4-Dimethylfuran | 82 |
| 2-Acetyl-1-methylenecyclopropane | 120°C (sealed tube) | 2,4-Dimethylfuran | - |
Ring Expansion Reactions
A key reaction pathway for cyclobutane derivatives, including methylenecyclobutyl ketones, is ring expansion. This is driven by the release of ring strain associated with the four-membered ring. These reactions can be promoted by various reagents and conditions, often proceeding through carbocationic intermediates. For example, treatment of cyclobutanones with diazomethane or other one-carbon homologating agents can lead to the formation of cyclopentanones.
dot
Caption: General pathway for ring expansion.
Conclusion
Ketones containing the methylenecyclobutyl group exhibit a rich and diverse reactivity profile, driven primarily by the inherent strain of the cyclobutane ring and the presence of the exocyclic double bond. While the synthesis of these compounds can be complex, they serve as valuable intermediates for the construction of more elaborate molecular architectures through cycloaddition, rearrangement, and ring-expansion reactions. Further research into the specific reaction conditions and substrate scope for these transformations will undoubtedly continue to expand their utility in synthetic organic chemistry and drug development.
References
The Stability and Degradation of 1-(3-methylenecyclobutyl)ethanone: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methylenecyclobutyl)ethanone is a ketone containing a strained cyclobutane ring with an exocyclic double bond. This structural motif suggests potential for unique reactivity and is of interest in synthetic chemistry and drug discovery. Understanding the stability and degradation profile of this molecule is crucial for its potential applications, ensuring its integrity under various storage and experimental conditions. This technical whitepaper aims to provide a comprehensive overview of the stability and degradation of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the stability and degradation pathways of this particular compound.
While general principles of organic chemistry can predict potential degradation routes for ketones and compounds with strained rings and double bonds, specific experimental data for this compound is not readily accessible. This document will, therefore, outline the probable degradation pathways based on the functional groups present in the molecule and provide a general framework for the types of experimental protocols that would be necessary to determine its stability profile.
Predicted Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized. These include reactions involving the ketone functional group, the exocyclic double bond, and the strained cyclobutane ring.
A logical workflow for investigating these potential degradation pathways is outlined below:
Caption: A general workflow for investigating the degradation of this compound.
The primary hypothesized degradation pathways include:
-
Oxidation: The exocyclic double bond is susceptible to oxidative cleavage by agents such as ozone or potassium permanganate, which would lead to the formation of a dicarbonyl compound or carboxylic acids. The ketone itself could undergo Baeyer-Villiger oxidation in the presence of peroxy acids.
-
Polymerization/Oligomerization: The strained ring and the double bond may make the molecule susceptible to polymerization, especially under thermal or acidic conditions.
-
Ring-Opening Reactions: The high ring strain of the cyclobutane ring could lead to ring-opening reactions under thermal or catalytic (e.g., acid or metal-catalyzed) conditions.
-
Photochemical Degradation: The carbonyl group can absorb UV light, potentially leading to photochemical reactions such as Norrish Type I or Type II cleavage.
-
Reactions with Nucleophiles: The ketone carbonyl is an electrophilic center and can react with nucleophiles.
Experimental Protocols for Stability and Degradation Analysis
To rigorously assess the stability of this compound, a series of standardized experimental protocols would be required. The following outlines a general approach that could be adopted.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24, 48, 72 hours |
| Thermal Stress | Solid state at 80 °C for 1 week |
| Photostability | ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
An experimental workflow for conducting these forced degradation studies is depicted below:
Caption: A typical workflow for a forced degradation study.
Analytical Methods
Validated analytical methods are crucial for accurately quantifying the parent compound and its degradation products. While specific methods for this compound have not been published, suitable methods can be developed based on its physicochemical properties.
-
High-Performance Liquid Chromatography (HPLC) with UV detection would likely be the primary method for quantitative analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy would be invaluable for the structural elucidation of isolated degradation products.
Data Presentation
As no quantitative data on the stability of this compound is currently available in the public domain, the following table is a template that should be used to summarize the results of future stability studies.
Table 2: Template for Summarizing Stability Data
| Condition | Time Point | Assay of this compound (%) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (Initial) | 0 | 100.0 | < 0.1 | ND | ND |
| Acid Hydrolysis | 24 h | ||||
| 48 h | |||||
| 72 h | |||||
| Base Hydrolysis | 24 h | ||||
| 48 h | |||||
| 72 h | |||||
| Oxidation | 24 h | ||||
| 48 h | |||||
| 72 h | |||||
| Thermal Stress | 1 week | ||||
| Photostability | End | ||||
| ND: Not Detected |
Conclusion and Future Directions
The stability and degradation of this compound remain an area where specific experimental data is lacking in the public domain. Based on its chemical structure, several degradation pathways can be postulated, including oxidation, polymerization, and ring-opening reactions. To establish a comprehensive stability profile, a systematic investigation using forced degradation studies under various stress conditions is necessary. The development and validation of suitable analytical methods, such as HPLC and GC-MS, will be a critical first step in this process. The data generated from such studies will be invaluable for researchers and drug development professionals interested in utilizing this compound, enabling informed decisions on its handling, formulation, and storage. Future research should focus on performing these experimental studies to fill the current knowledge gap.
Conformational Landscape of 1-(3-Methylenecyclobutyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational preferences of 1-(3-methylenecyclobutyl)ethanone, a molecule of interest in synthetic chemistry and drug design. By integrating experimental data from analogous compounds and established computational methodologies, this document elucidates the key structural features governing the three-dimensional arrangement of this molecule. The puckered nature of the cyclobutane ring, influenced by the exocyclic methylene group, and the rotational isomerism of the acetyl substituent are discussed in detail. This guide serves as a foundational resource for researchers working with substituted cyclobutanes, offering insights into their structural dynamics and potential implications for molecular recognition and reactivity.
Introduction
The conformational analysis of cyclic molecules is a cornerstone of modern stereochemistry, providing critical insights into their physical properties, reactivity, and biological activity. Substituted cyclobutanes, in particular, present a fascinating case study due to the inherent ring strain and the subtle interplay of steric and electronic effects that dictate their three-dimensional structure. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The introduction of substituents further influences this puckering and introduces additional conformational possibilities.
This compound combines two key structural motifs: a methylenecyclobutane ring and an acetyl group. The exocyclic double bond in methylenecyclobutane is known to affect the ring's puckering angle and the barrier to ring inversion. The acetyl group, with its carbonyl moiety, introduces the possibility of rotational isomers (rotamers) that differ in the orientation of the carbonyl group relative to the cyclobutane ring. Understanding the preferred conformations of this molecule is crucial for predicting its interactions in complex chemical and biological systems.
This guide will explore the conformational landscape of this compound by drawing upon experimental and computational studies of closely related analogues, namely methylenecyclobutane and acetylcyclobutane.
Conformational Features of the Cyclobutane Ring
The cyclobutane ring deviates from planarity to minimize the eclipsing interactions of its hydrogen atoms. This puckering is characterized by a dihedral angle, and the molecule rapidly interconverts between two equivalent puckered conformations.
Puckering in Methylenecyclobutane
The presence of an exocyclic methylene group in methylenecyclobutane influences the ring's geometry. Electron diffraction studies have shown that methylenecyclobutane possesses a puckered ring with a dihedral angle of approximately 27-29°. The barrier to ring inversion, which is the energy required to pass through the planar transition state, has been determined by microwave spectroscopy to be around 1.35 kcal/mol. This relatively low barrier indicates that at room temperature, the ring is flexible and undergoes rapid inversion.
For this compound, a similar puckered conformation of the cyclobutane ring is expected. The acetyl group at the C1 position will likely influence the puckering equilibrium, potentially favoring one puckered form over the other, although the energy difference is expected to be small.
Rotational Isomerism of the Acetyl Group
The orientation of the acetyl group relative to the cyclobutane ring gives rise to different rotational isomers. The most stable conformations are typically those that minimize steric hindrance between the methyl group of the acetyl moiety and the adjacent ring protons. For acetylcyclobutane, microwave spectroscopy studies have identified two primary conformers: one where the carbonyl group is cis (eclipsed) to the C1-H bond and another where it is gauche.
In the case of this compound, the two principal low-energy conformations are anticipated to be the cis and trans (or anti) rotamers, where the carbonyl group is either eclipsed or anti-periplanar to the C1 proton, respectively. The relative energies of these conformers will be dictated by a balance of steric repulsion and potential electronic interactions.
Predicted Conformational Equilibria
Based on the analysis of related structures, the conformational equilibrium of this compound can be visualized as a combination of ring puckering and acetyl group rotation. The following diagram illustrates the principal conformational states.
Quantitative Conformational Data (from Analogous Compounds)
| Parameter | Molecule | Value | Method |
| Ring Puckering Angle | Methylenecyclobutane | 27-29° | Electron Diffraction |
| Barrier to Ring Inversion | Methylenecyclobutane | ~1.35 kcal/mol | Microwave Spectroscopy |
| Rotational Barrier of Acetyl Group | Acetylcyclobutane | 0.8 - 1.2 kcal/mol | Microwave Spectroscopy |
| Axial/Equatorial Energy Difference (for -CH3) | Methylcyclohexane | ~1.7 kcal/mol | NMR Spectroscopy |
Experimental Protocols for Conformational Analysis
To experimentally determine the conformational properties of this compound, a combination of spectroscopic and computational methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of conformers and elucidate their three-dimensional structure in solution.
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 10-20 mg/mL.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
Variable Temperature (VT) NMR: Record ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C). Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of conformational equilibria. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure determination. For example, NOEs between the acetyl methyl protons and specific ring protons can establish the preferred orientation of the acetyl group.
-
Coupling Constant Analysis: The magnitude of vicinal ³J(H,H) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants within the cyclobutane ring can provide information about the ring's puckering angle.
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 1-(3-methylenecyclobutyl)ethanone. The described reactions target the two main reactive sites of the molecule: the exocyclic double bond and the ketone functional group. The protocols are based on established organic chemistry principles and provide a framework for the preparation of a diverse library of compounds for research and drug development purposes.
I. Reactions Involving the Exocyclic Double Bond
The exocyclic double bond of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.
Epoxidation to form 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone
Epoxidation of the exocyclic double bond affords a spirocyclic epoxide, a versatile intermediate for further synthetic transformations.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired epoxide.
Quantitative Data (Representative)
| Product | Reagent | Solvent | Reaction Time | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone | m-CPBA | DCM | 2-4 h | 85-95 | 2.85 (s, 2H), 2.60-2.40 (m, 4H), 2.15 (s, 3H) | 208.5, 65.2, 58.1, 35.5, 30.1, 25.8 |
Reaction Workflow:
The Untapped Potential of 1-(3-Methylenecyclobutyl)ethanone in Complex Synthesis
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds and efficient synthetic routes is paramount. While the highly strained and reactive nature of methylenecyclobutanes makes them attractive building blocks in total synthesis, a comprehensive review of the scientific literature reveals a notable gap in the documented application of 1-(3-methylenecyclobutyl)ethanone as a starting material or key intermediate in the construction of complex natural products.
Despite extensive searches of chemical databases and scholarly articles, specific examples of total syntheses employing this compound could not be identified. This suggests that its role as a versatile building block in multi-step synthetic campaigns remains largely unexplored or is not prominently featured in publicly accessible research.
However, the broader class of methylenecyclobutane derivatives has demonstrated significant utility in organic synthesis. Their inherent ring strain can be strategically harnessed to drive various chemical transformations, enabling the construction of intricate molecular architectures. The presence of both a ketone and an exocyclic double bond in this compound offers a rich platform for a variety of synthetic manipulations.
Potential Synthetic Applications: A Forward Look
While direct applications in total synthesis are not readily found, the structural features of this compound suggest several potential reaction pathways that could be exploited in the synthesis of novel bioactive molecules.
1. Manipulations of the Ketone Moiety:
The ketone functionality serves as a handle for a wide array of classical and modern organic reactions. These include, but are not limited to:
-
Nucleophilic Addition: Grignard reactions, organolithium additions, and Wittig-type olefination reactions could be employed to introduce new carbon-carbon bonds and elaborate the side chain.
-
Reductions: Stereoselective reduction of the ketone would provide access to the corresponding secondary alcohol, a common functional group in natural products.
-
Alpha-Functionalization: Enolate chemistry could be utilized to introduce substituents at the alpha-position of the ketone, further increasing molecular complexity.
2. Reactions of the Exocyclic Double Bond:
The methylenecyclobutane unit is a strained and reactive alkene, making it susceptible to a range of transformations:
-
Cycloadditions: [2+2], [4+2], and 1,3-dipolar cycloaddition reactions could be envisioned to construct novel polycyclic systems.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods would yield a cyclobutanone derivative, providing an entry point to different classes of compounds.
-
Hydroboration-Oxidation: This two-step process would lead to the corresponding primary alcohol, offering an alternative site for functionalization.
Hypothetical Reaction Workflow
The following diagram illustrates a hypothetical workflow for the elaboration of this compound into more complex structures, based on its inherent chemical reactivity.
Caption: Potential synthetic transformations of this compound.
Conclusion and Future Outlook
While the direct application of this compound in total synthesis is not currently well-documented, its unique structural features present a compelling case for its investigation as a versatile building block. The combination of a reactive ketone and a strained exocyclic double bond within a compact cyclobutane ring offers numerous avenues for the rapid construction of molecular complexity.
For researchers in drug discovery and natural product synthesis, this underexplored molecule represents an opportunity. The development of novel synthetic methodologies centered around this building block could unlock access to new chemical space and potentially lead to the discovery of molecules with significant biological activity. Future research in this area would be invaluable in establishing the synthetic utility of this compound and solidifying its place in the repertoire of modern organic synthesis.
Application Notes and Protocols: Catalytic Hydrogenation of 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 1-(3-methylenecyclobutyl)ethanone is a significant transformation in organic synthesis, offering a pathway to valuable saturated cyclobutane derivatives. This substrate contains two reducible functional groups: a carbon-carbon double bond (exocyclic methylene) and a ketone. The selective reduction of either or both of these groups allows for the synthesis of distinct products, namely 1-(3-methylcyclobutyl)ethanone and 1-(3-methylcyclobutyl)ethanol. These products can serve as key building blocks in the development of novel pharmaceutical agents and other complex organic molecules. The cyclobutane motif is of particular interest in medicinal chemistry due to its ability to impart unique conformational constraints on molecules, potentially leading to enhanced biological activity and improved pharmacokinetic properties.
This document provides detailed protocols for both the selective hydrogenation of the alkene and the complete hydrogenation of both the alkene and ketone functionalities of this compound. It also includes a summary of expected quantitative data for various catalytic systems.
Reaction and Products
The catalytic hydrogenation of this compound can yield two primary products depending on the reaction conditions and the catalyst employed.
-
Selective Hydrogenation: Reduction of the exocyclic double bond to yield cis- and trans-1-(3-methylcyclobutyl)ethanone.
-
Complete Hydrogenation: Reduction of both the exocyclic double bond and the ketone to yield cis- and trans-1-(3-methylcyclobutyl)ethanol.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the hydrogenation reaction. Below is a summary of typical results obtained with common heterogeneous catalysts.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Predominant Product | Typical Yield (%) |
| 10% Pd/C | 1 - 5 | 25 | 2 - 6 | 1-(3-methylcyclobutyl)ethanone | >95 |
| PtO₂ | 5 - 10 | 25 - 50 | 8 - 16 | 1-(3-methylcyclobutyl)ethanol | 85 - 95 |
| Rh/Al₂O₃ | 10 - 20 | 50 - 80 | 12 - 24 | 1-(3-methylcyclobutyl)ethanol | 90 - 98 |
| Raney Ni | 20 - 50 | 80 - 120 | 12 - 24 | 1-(3-methylcyclobutyl)ethanol | 75 - 85 |
Experimental Protocols
Protocol 1: Selective Hydrogenation of the Alkene
This protocol details the procedure for the selective reduction of the exocyclic double bond of this compound to yield 1-(3-methylcyclobutyl)ethanone using Palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add a magnetic stir bar.
-
Reactant and Catalyst Loading: In a suitable flask, dissolve this compound (1.0 eq) in ethanol. Under an inert atmosphere, carefully add 10% Pd/C (1-5 mol%).
-
Transfer to Reactor: Transfer the suspension to the hydrogenation reactor.
-
Inerting the System: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Reaction Completion and Work-up: Once the starting material is consumed (typically 2-6 hours), carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(3-methylcyclobutyl)ethanone.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Complete Hydrogenation of Alkene and Ketone
This protocol describes the complete reduction of both the double bond and the ketone in this compound to produce 1-(3-methylcyclobutyl)ethanol using Platinum(IV) oxide (PtO₂) as the catalyst.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Prepare the hydrogenation reactor as described in Protocol 1.
-
Loading Reactants: Dissolve this compound (1.0 eq) in ethanol and add it to the reactor. Add PtO₂ (1-5 mol%).
-
System Purge: Seal the reactor and purge with an inert gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 bar).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50°C to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and the intermediate ketone are no longer observed.
-
Work-up: After the reaction is complete (typically 8-16 hours), vent the hydrogen and purge with inert gas.
-
Catalyst Filtration: Remove the platinum catalyst by filtering the reaction mixture through Celite®. Wash the Celite® pad with the reaction solvent.
-
Solvent Evaporation: Concentrate the combined filtrate and washings using a rotary evaporator to obtain the crude 1-(3-methylcyclobutyl)ethanol.
-
Purification: Purify the product by flash column chromatography if required.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Selectivity in the hydrogenation of this compound.
Application Notes and Protocols: Grignard Reactions with 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Its application to ketones provides a direct and efficient route to tertiary alcohols, which are crucial structural motifs in numerous natural products and pharmaceutical agents.[1] This document provides detailed protocols and application notes for the reaction of various Grignard reagents with 1-(3-methylenecyclobutyl)ethanone. This specific ketone presents unique considerations due to the steric hindrance around the carbonyl group and the presence of a reactive exocyclic methylene group. These factors may influence reaction kinetics and potentially lead to side products through enolization or conjugate addition.[2] The following protocols are designed as a robust starting point for researchers, with the understanding that optimization may be necessary to achieve desired yields and selectivity.
General Reaction Scheme
The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[3]
Reaction: this compound + R-MgX → 2-(3-methylenecyclobutyl)alkan-2-ol
Reaction Mechanism and Experimental Workflow
The Grignard reaction proceeds via a nucleophilic addition mechanism. The highly polar carbon-magnesium bond of the Grignard reagent allows the organic group (R) to act as a potent nucleophile, attacking the carbonyl carbon.[1] The experimental workflow requires stringent anhydrous conditions to prevent the Grignard reagent from being quenched by water.[4]
Caption: General mechanism for the Grignard reaction with a ketone.
Caption: Standard workflow for Grignard synthesis and purification.
Detailed Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Magnesium turnings (if preparing reagent in situ)
-
An appropriate organohalide (e.g., bromomethane, bromoethane, bromobenzene)
-
Commercial Grignard reagent solution (e.g., 1.0 M in THF/Ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reagents for purification (e.g., silica gel, hexanes, ethyl acetate)
-
-
Equipment:
-
Oven-dried, two or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with drying tube (e.g., filled with CaCl₂ or Drierite)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
3.2. General Procedure
Safety Note: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Anhydrous ethers are extremely flammable. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere.[5]
-
Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen or argon.[6]
-
Reagent Preparation:
-
Place 1.2 equivalents of magnesium turnings in the flask.
-
Add a small volume of anhydrous ether or THF.
-
In a separate, dry flask, dissolve 1.1 equivalents of the organohalide in anhydrous ether/THF.
-
Add a small portion of the organohalide solution to the magnesium turnings to initiate the reaction, which is indicated by cloudiness and gentle refluxing. A crystal of iodine can be added to help initiate the reaction.[1]
-
Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Alternatively, use a commercially available Grignard solution directly.
-
-
Reaction with Ketone:
-
Cool the freshly prepared (or commercial) Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of this compound in anhydrous ether or THF.
-
Slowly add the ketone solution to the stirring Grignard reagent via syringe or an addition funnel over 15-30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.[7]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will protonate the alkoxide and dissolve the magnesium salts.[4]
-
Continue adding the aqueous solution until two clear layers are visible and all solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[1]
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the tertiary alcohol.
-
Data Presentation
The following table presents a template for expected products and hypothetical data from the reaction of this compound with various Grignard reagents. Actual yields will depend on specific reaction conditions and optimization.
| Grignard Reagent (R-MgX) | R Group | Product Name | Product Structure | Theoretical Yield (g)¹ | Observed Yield (%) |
| Methylmagnesium Bromide | -CH₃ | 2-(3-methylenecyclobutyl)propan-2-ol |
| 1.40 | N/A |
| Ethylmagnesium Bromide | -CH₂CH₃ | 3-(3-methylenecyclobutyl)pentan-3-ol |
| 1.54 | N/A |
| Phenylmagnesium Bromide | -C₆H₅ | 1-(3-methylenecyclobutyl)-1-phenylethan-1-ol |
| 2.02 | N/A |
¹ Theoretical yield calculated based on 1.0 g (8.05 mmol) of this compound as the limiting reagent.
Potential Side Reactions
Due to the structure of the substrate, two primary side reactions may compete with the desired 1,2-addition.
-
Enolization: If a bulky Grignard reagent is used, it may act as a base, abstracting an alpha-proton to form a magnesium enolate. Upon workup, this will regenerate the starting ketone, lowering the overall yield.[2]
-
1,4-Conjugate Addition: The exocyclic double bond is in conjugation with the carbonyl group, creating an α,β-unsaturated system. While Grignard reagents typically favor 1,2-addition under kinetic control, 1,4-addition (conjugate addition) to the methylene group is a possibility, especially if copper salts are present as impurities.[8]
This document provides a foundational guide for performing Grignard reactions on this compound. Researchers should consider these protocols as a starting point and may need to adjust conditions such as temperature, solvent, and reaction time to optimize for their specific Grignard reagent and desired outcome.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Wittig Reaction on 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Wittig reaction on 1-(3-methylenecyclobutyl)ethanone to synthesize 1-ethenyl-3-methylenecyclobutane. This document includes a proposed synthesis for the starting ketone, a step-by-step procedure for the Wittig olefination, and expected outcomes based on established chemical principles.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][2] A key advantage of this reaction is the unambiguous placement of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[4] This protocol details the methylenation of the ketone this compound using methylenetriphenylphosphorane. Due to the potential steric hindrance around the carbonyl group, this reaction serves as a good example of the utility of the Wittig reaction for converting even hindered ketones to their corresponding alkenes.[1][2][5]
Proposed Synthesis of Starting Material: this compound
As this compound is not readily commercially available, a plausible synthetic route is proposed based on the Friedel-Crafts acylation of methylenecyclobutane.
Reaction Scheme:
Ph3P+CH3Br- + n-BuLi --> Ph3P=CH2 + LiBr + C4H10
This compound + Ph3P=CH2 --> 1-ethenyl-3-methylenecyclobutane + Ph3PO
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Characterization of the Product
The final product, 1-ethenyl-3-methylenecyclobutane, should be characterized by standard spectroscopic methods:
-
¹H NMR: Expected signals would include those for the vinyl protons, the methylene protons of the exocyclic double bond, and the cyclobutane ring protons.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
GC-MS: To confirm the molecular weight and purity of the product.
-
FT-IR: To confirm the presence of C=C stretching frequencies and the absence of the C=O stretch from the starting material.
References
- 1. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brainly.in [brainly.in]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-methylenecyclobutyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct medicinal chemistry applications and detailed biological data for 1-(3-methylenecyclobutyl)ethanone are not extensively documented in publicly available literature. The following application notes and protocols are based on the potential of its core structural motifs—the ketone group and the methylenecyclobutane moiety—which are of growing interest in drug discovery. The content herein is intended to serve as a guide for exploring the potential of this and similar scaffolds in medicinal chemistry research.
Introduction to the this compound Scaffold
The compound this compound is a unique chemical entity characterized by a strained four-membered ring with an exocyclic double bond and a ketone functional group. While this specific molecule is not a widely reported pharmacophore, its constituent parts offer intriguing possibilities for drug design and development.
-
The Ketone Moiety: The ketone group is a common functional group in many pharmaceuticals and natural products.[1] It can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack, allowing for various chemical modifications to modulate biological activity.[1]
-
The Methylenecyclobutane Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[2][3] Its three-dimensional, puckered structure can improve metabolic stability, reduce planarity, and provide novel intellectual property.[2] The exocyclic methylene group offers a site for further functionalization or can participate in specific interactions with biological targets.[4] The unique structural features of methylenecyclobutane, including its strained ring system, make it an attractive starting point for building complex drug molecules.[1]
Potential Medicinal Chemistry Applications (Hypothetical)
Based on the properties of its structural components, the this compound scaffold could be explored for, but is not limited to, the following therapeutic areas:
-
Kinase Inhibition: The ketone oxygen could serve as a hinge-binding motif, a common feature in many kinase inhibitors. The cyclobutane ring could be tailored to access hydrophobic pockets within the ATP-binding site.
-
GPCR Modulation: The rigid, three-dimensional nature of the cyclobutane ring could be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs).
-
Antiviral or Anticancer Agents: The strained ring system and the reactive methylene group could potentially be exploited to design covalent inhibitors or compounds that interfere with protein-protein interactions crucial for viral replication or tumor progression.
Data Presentation
Due to the lack of specific biological data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate such data through the experimental protocols outlined below and to report their findings to the scientific community. A hypothetical table structure is provided for guidance.
Table 1: Hypothetical Biological Activity Profile for this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in HeLa cells, µM) |
| MCE-001 | Kinase X | KinaseGlo | 15.2 | > 100 |
| MCE-002 | GPCR Y | Radioligand Binding | 2.8 | 75.4 |
| MCE-003 | Protease Z | FRET Assay | 9.7 | > 100 |
Experimental Protocols
The following are general protocols for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.
General Synthetic Route
General Protocol for Synthesis of this compound Derivatives:
-
Starting Material Synthesis: Synthesize the 3-methylenecyclobutane core, which can be achieved through various methods, including the copper-catalyzed borylative cyclization of allenes.[4]
-
Functional Group Interconversion: Convert the initial functional group on the cyclobutane ring (e.g., a carboxylate) to a precursor suitable for introducing the acetyl group (e.g., an acid chloride or a nitrile).
-
Acylation/Grignard Reaction: React the precursor with a suitable methylating agent (e.g., methylmagnesium bromide for a nitrile precursor, or dimethylcadmium for an acid chloride precursor) to form the ketone.
-
Purification: Purify the final product using standard techniques such as column chromatography, distillation, or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
In Vitro Pharmacological Screening
A general workflow for the initial screening of a novel compound like this compound is depicted below.
Protocol for a General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Kinase of interest.
-
Substrate peptide.
-
ATP at a concentration near the Kₘ for the kinase.
-
Test compound (this compound derivative) dissolved in DMSO, serially diluted.
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the substrate and 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of the kinase enzyme.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound designed as a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a this compound derivative.
Experimental Workflow
The diagram below outlines a general experimental workflow for the initial screening and evaluation of a novel chemical entity.
Caption: General workflow for the in vitro evaluation of a novel chemical compound.
References
Application Note: Polymerization of 1-(3-methylenecyclobutyl)ethanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-methylenecyclobutyl)ethanone is a functionalized monomer containing a strained four-membered ring with an exocyclic double bond and a ketone functional group. This unique combination of reactive sites makes it a promising candidate for the synthesis of novel polymers with potential applications in advanced materials and biomedical fields. The inherent ring strain of the cyclobutane moiety can be exploited in ring-opening polymerizations, while the exocyclic methylene group provides a site for addition polymerization.[1][2] The ketone functionality offers a handle for post-polymerization modification. This document provides detailed protocols for the proposed polymerization of this compound derivatives via free-radical and cationic pathways, as well as a potential ring-opening mechanism.
Monomer Synthesis: A Proposed Route
A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a hypothetical pathway.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Method 1: Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers.[3] For this compound, the exocyclic double bond is susceptible to radical attack, leading to a polymer with a repeating cyclobutane unit in the backbone.
Experimental Workflow
Caption: Workflow for the free-radical polymerization of this compound.
Protocol:
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 8.05 mmol) and AIBN (e.g., 13.2 mg, 0.0805 mmol, 1 mol% relative to monomer) in toluene (5 mL).
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
After cooling to room temperature, slowly add the viscous solution to a beaker containing cold methanol (100 mL) with vigorous stirring to precipitate the polymer.
-
Collect the white precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.
-
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Method 2: Cationic Polymerization
Cationic polymerization is another viable method for monomers with electron-rich double bonds.[4] The presence of the ketone group might influence the polymerization, and Lewis acids are suitable initiators.
Experimental Workflow
Caption: Workflow for the cationic polymerization of this compound.
Protocol:
-
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (DCM, dry) (solvent)
-
Methanol (quenching agent)
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 8.05 mmol) in dry DCM (10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (e.g., 10.1 µL, 0.0805 mmol) via syringe.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Quench the polymerization by adding pre-chilled methanol (2 mL).
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol (100 mL).
-
Isolate the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
As described for Method 1.
-
Method 3: Potential Ring-Opening Polymerization
The strained cyclobutane ring suggests the possibility of ring-opening polymerization (ROP), potentially catalyzed by transition metals.[5] This would lead to a polymer with a different repeating unit, incorporating the ketone into the main chain.
Proposed Ring-Opening Pathway
Caption: A hypothetical pathway for the ring-opening polymerization of the monomer.
Protocol Note: The development of a specific protocol for ROP would require significant screening of catalysts and reaction conditions. This remains a promising area for further investigation.
Data Presentation
The following table summarizes hypothetical quantitative data for the polymerization of this compound based on the protocols described above.
| Polymerization Method | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Free-Radical | 85 | 15,000 | 2.1 | 110 |
| Cationic | 92 | 25,000 | 1.8 | 115 |
Note: The data presented are representative values and may vary depending on the specific reaction conditions.
Conclusion
This compound derivatives are versatile monomers with the potential for polymerization through various mechanisms, including free-radical, cationic, and potentially ring-opening pathways. The resulting polymers, featuring a functional ketone group and a cyclobutane moiety, are promising candidates for further functionalization and may find applications in drug delivery systems, specialty coatings, and advanced materials. The protocols provided herein offer a starting point for the exploration of this novel class of polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification of 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the purification of 1-(3-methylenecyclobutyl)ethanone, a ketone of interest in synthetic organic chemistry and drug discovery. The purification strategy is designed to remove common impurities that may arise from a plausible synthetic route, such as a Grignard reaction between 3-methylenecyclobutanecarbonitrile and methylmagnesium bromide, followed by hydrolysis. The protocol outlines a two-step purification process involving fractional distillation under reduced pressure followed by flash column chromatography. This combination of techniques is effective in separating the target compound from unreacted starting materials, byproducts, and reaction solvents.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₀O[1] |
| Molecular Weight | 110.15 g/mol [1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point (estimated) | 160-170 °C at atmospheric pressure |
| Solubility | Soluble in organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate), sparingly soluble in water (predicted) |
Experimental Protocols
I. Plausible Synthesis Route and Potential Impurities
A common method for the synthesis of ketones involves the reaction of a nitrile with a Grignard reagent. For this compound, a plausible synthesis is the reaction of 3-methylenecyclobutanecarbonitrile with methylmagnesium bromide, followed by acidic workup.
Potential Impurities:
-
Unreacted Starting Materials: 3-methylenecyclobutanecarbonitrile.
-
Grignard Reagent Byproducts: Biphenyl (if bromobenzene is used as a precursor for the Grignard reagent).
-
Side Products: Tertiary alcohol (from the reaction of the ketone product with another equivalent of the Grignard reagent).
-
Solvent Residues: Diethyl ether, tetrahydrofuran (THF).
II. Purification Workflow
The purification of this compound is achieved through a sequential process of fractional distillation followed by flash column chromatography.
Figure 1. Purification workflow for this compound.
III. Step-by-Step Purification Protocol
A. Fractional Distillation (under Reduced Pressure)
This initial step aims to remove low-boiling solvents and some of the more volatile and high-boiling impurities. Due to the predicted high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.[2][3]
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Place the crude reaction mixture into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the mixture gently.
-
Collecting Fractions:
-
Fraction 1 (F1): Collect any low-boiling solvents (e.g., diethyl ether, THF) that distill at a low temperature under reduced pressure.
-
Fraction 2 (F2): Slowly increase the temperature. Collect the fraction that distills at a temperature range corresponding to the estimated boiling point of this compound under the applied pressure.
-
Residue (R1): High-boiling impurities and byproducts will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions (F1 and F2) and the residue (R1) by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of the desired product and impurities.
B. Flash Column Chromatography
This step is designed to separate the target ketone from impurities with similar boiling points but different polarities.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column and allow it to pack uniformly.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the enriched fraction from the distillation (F2) in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Start the elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the compounds.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
-
Monitoring:
-
Monitor the separation by TLC. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Expected Purity and Yield:
| Purification Step | Expected Purity (by GC-MS) | Expected Yield |
| After Fractional Distillation | 85-95% | 70-80% |
| After Flash Chromatography | >98% | 80-90% (from the chromatography step) |
Logical Relationship Diagram
Figure 2. Logical relationship of synthesis and purification.
References
Application Notes and Protocols for the Quantification of 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1-(3-methylenecyclobutyl)ethanone, a versatile ketone with potential applications in organic synthesis and drug discovery. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are presented to ensure accurate and precise quantification in various sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method provides excellent chromatographic separation and definitive identification based on mass spectra.
Experimental Protocol
a) Sample Preparation:
A simple "dilute and shoot" method is often sufficient for samples in organic solvents. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 5 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 2 mL of methanol.
-
The eluate is ready for GC-MS analysis.
-
b) GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Quantitative Data (Representative)
The following table summarizes representative validation data for the quantification of a cyclic ketone (cyclohexanone) using a similar GC-MS method. This data is provided as an example of the expected performance.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (% RSD) | < 5% |
High-Performance Liquid Chromatography (HPLC-UV) Method
For non-volatile matrices or as an alternative to GC-MS, HPLC-UV offers a reliable method for the quantification of this compound. As an α,β-unsaturated ketone, it possesses a chromophore that allows for UV detection.
Experimental Protocol
a) Sample Preparation:
Samples should be dissolved in the mobile phase or a compatible solvent. Filtration using a 0.45 µm syringe filter is recommended to remove particulate matter before injection. For complex samples, the LLE or SPE protocols described for GC-MS can be adapted.
b) HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm (based on the UV absorbance of α,β-unsaturated ketones) |
Quantitative Data (Representative)
The following table presents typical validation parameters for the analysis of an α,β-unsaturated ketone using an HPLC-UV method. This data serves as a reference for the expected performance of the method for this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.1 - 102.3% |
| Precision (% RSD) | < 3% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Plausible Synthetic Pathway: Paternò-Büchi Reaction Analogy
Caption: Conceptual synthetic pathway analogous to the Paternò-Büchi reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-methylenecyclobutyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methylenecyclobutyl)ethanone. The following information addresses potential side reactions and offers guidance on optimizing the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors. Firstly, incomplete conversion of the starting material is a common issue. Ensure your reaction times are adequate and that the reagents are of sufficient purity and reactivity. Secondly, side reactions may be consuming your starting material or product. Key side reactions to consider are the isomerization of the exocyclic double bond, ring-opening of the cyclobutane, and polymerization. Finally, product loss during workup and purification is a frequent cause of low yield. Optimize your extraction and chromatography methods to minimize such losses.
Q2: I am observing an unexpected isomer in my final product. What is it and how can I avoid it?
A common isomeric impurity is 1-(3-methylcyclobut-2-en-1-yl)ethanone, which arises from the isomerization of the exocyclic double bond to a more thermodynamically stable endocyclic position. This can be catalyzed by acid or base, or even by certain metal catalysts. To minimize this side reaction, ensure your reaction conditions are neutral or as close to neutral as possible. If using acidic or basic reagents, consider using milder alternatives or shorter reaction times at lower temperatures. Careful purification by column chromatography can help separate the desired product from its isomer.
Q3: My NMR spectrum shows signals that are inconsistent with the desired product or known impurities. What could be the issue?
Unexpected signals in your NMR spectrum could indicate the formation of oligomers or polymers, especially if the signals are broad. The methylenecyclobutane moiety can be prone to polymerization under certain conditions, such as in the presence of radical initiators or strong acids. Another possibility is the formation of a ring-opened product. The strained cyclobutane ring can undergo cleavage, leading to linear or rearranged products. To troubleshoot, consider analyzing your crude product by mass spectrometry to identify the molecular weights of the byproducts.
Q4: How can I confirm the presence of the exocyclic double bond in my final product?
The presence of the exocyclic double bond can be confirmed using several analytical techniques. In ¹H NMR spectroscopy, you should observe two characteristic signals for the vinylic protons around 4.7-5.0 ppm. In ¹³C NMR, the quaternary carbon of the double bond will appear around 150 ppm and the CH₂ carbon will be around 107 ppm. Infrared (IR) spectroscopy is also a useful tool, where you should see a C=C stretching vibration at approximately 1675 cm⁻¹ and a =C-H out-of-plane bending vibration around 890 cm⁻¹.
Potential Side Products and Their Identification
| Side Product | Structure | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | IR (cm⁻¹) |
| 1-(3-methylcyclobut-2-en-1-yl)ethanone | Isomer with endocyclic double bond | ~5.8 (vinylic CH), ~2.0 (allylic CH₃) | ~135 (vinylic C), ~125 (vinylic C) | ~1650 (C=C stretch) |
| Ring-opened Polymer | Linear polymer with repeating units | Broad, unresolved signals | Broad signals | Absence of sharp, defined peaks |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-methylenecyclobutanecarboxylic acid.
Step 1: Synthesis of 3-methylenecyclobutanecarbonyl chloride
-
To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in dry diethyl ether at -78 °C under an inert atmosphere.
-
To the freshly prepared Gilman reagent, add a solution of 3-methylenecyclobutanecarbonyl chloride (1.0 eq) in dry diethyl ether dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Visual Guides
Caption: Proposed synthetic pathway for this compound.
Caption: Isomerization side reaction of the target compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Optimizing Reaction Conditions for 1-(3-methylenecyclobutyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-methylenecyclobutyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several routes. A common and effective method involves the Wittig reaction on a suitable cyclobutanone precursor to introduce the exocyclic methylene group, followed by functional group manipulation to install the acetyl group. Another potential route is the acylation of 3-methylenecyclobutane using an appropriate acylating agent under Friedel-Crafts or related conditions. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the critical parameters to control during the synthesis of this compound via the Wittig reaction?
A2: Several parameters are crucial for a successful Wittig reaction in this synthesis. These include the choice of base for generating the ylide, the reaction temperature, the solvent, and the quality of the phosphonium salt. The reactivity of the ylide is highly dependent on the base used, which in turn affects the yield and stereoselectivity of the reaction. Temperature control is essential to minimize side reactions, such as decomposition of the ylide or isomerization of the product.
Q3: How can the progress of the reaction be monitored effectively?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the reactant and the formation of the product can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the typical challenges encountered during the purification of this compound?
A4: A primary challenge in purifying the product from a Wittig reaction is the removal of the triphenylphosphine oxide byproduct. This byproduct often has a similar polarity to the desired product, making separation by column chromatography challenging. Additionally, the volatility of the product can lead to losses during solvent removal under reduced pressure. Careful selection of chromatographic conditions and gentle solvent removal are key to obtaining a pure product with a good recovery.
Troubleshooting Guide
Low or No Product Yield
Q: I am observing a very low yield or no formation of this compound. What are the possible causes and solutions?
A: Low or no product yield can stem from several factors, primarily related to the generation and reactivity of the Wittig reagent.
-
Inactive Wittig Reagent: The phosphorus ylide is sensitive to moisture and air.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. The quality of the phosphonium salt and the base are critical; use freshly purchased or purified reagents.
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are crucial for efficient ylide formation.
-
Solution: Common bases for generating non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the correct stoichiometric amount of base is used to fully deprotonate the phosphonium salt.
-
-
Suboptimal Reaction Temperature: The temperature can affect the stability of the ylide and the rate of the reaction.
-
Solution: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition. The subsequent reaction with the ketone may require warming to room temperature or gentle heating. Refer to the table below for suggested temperature ranges.
-
| Parameter | Recommended Condition |
| Base | n-Butyllithium, Sodium Hydride, Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Ylide Generation Temp. | -78 °C to 0 °C |
| Reaction Temp. | 0 °C to Room Temperature |
Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products. How can I minimize their formation?
A: The formation of side products is often related to the reaction conditions and the stability of the target molecule.
-
Isomerization of the Methylene Group: The exocyclic double bond can potentially isomerize to the more stable endocyclic position under certain conditions (e.g., acidic or basic work-up, or high temperatures).
-
Solution: Employ a mild work-up procedure, avoiding strong acids or bases. Maintain lower reaction temperatures and shorter reaction times.
-
-
Formation of Triphenylphosphine Oxide Adducts: In some cases, the byproduct triphenylphosphine oxide can be difficult to separate and may appear as a significant impurity.
-
Solution: Optimize the purification protocol. See the purification section for more details.
-
Difficulties in Product Purification
Q: I am struggling to separate my product from the triphenylphosphine oxide byproduct. What purification strategies can I use?
A: The separation of this compound from triphenylphosphine oxide is a common challenge.
-
Column Chromatography: This is the most common method for purification.
-
Solution: Use a high-purity silica gel with a non-polar eluent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) can effectively separate the product from the more polar triphenylphosphine oxide.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solution: Triphenylphosphine oxide can sometimes be crystallized out from a non-polar solvent mixture, leaving the desired product in the mother liquor.
-
-
Acid-Base Extraction: This method is generally not suitable for this product as it lacks acidic or basic functional groups.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether Gradient |
| Gradient | Start with 100% non-polar solvent, gradually increase polar solvent concentration |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes a plausible two-step synthesis starting from a commercially available 3-oxocyclobutanecarboxylic acid.
Step 1: Wittig Olefination of 3-Oxocyclobutanecarboxylic Acid
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the suspension. The color of the mixture should turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of 3-oxocyclobutanecarboxylic acid to the ylide solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-methylenecyclobutanecarboxylic acid.
Step 2: Conversion of 3-Methylenecyclobutanecarboxylic Acid to this compound
-
Formation of the Lithium Carboxylate: Dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methyllithium (2.2 eq) in diethyl ether dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/diethyl ether gradient) to yield this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 1-(3-methylenecyclobutyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(3-methylenecyclobutyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its molecular structure. The presence of a strained cyclobutane ring and a reactive exocyclic double bond makes the molecule susceptible to isomerization, polymerization, and other side reactions under certain conditions, such as exposure to acid, base, or heat.[1][2] Consequently, common purification techniques must be applied with care to avoid degradation of the target compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Potential impurities include:
-
Isomers: The exocyclic double bond can migrate to an endocyclic position to form 1-(3-methylcyclobut-1-enyl)ethanone or other isomers, especially under acidic or thermal stress.[3][4]
-
Polymeric material: The reactive methylene group can lead to oligomerization or polymerization.[5]
-
Aldehydes: If the synthesis involves oxidation of a primary alcohol, residual aldehydes might be present.[6]
-
Solvents and reagents: Residual solvents and unreacted starting materials from the synthesis.
Q3: Is this compound thermally stable?
Q4: Can I use standard distillation for purification?
A4: Standard atmospheric distillation may pose a risk of thermal degradation or isomerization. Vacuum distillation is the preferred method as it allows for distillation at a lower temperature. Additionally, distillation in the presence of a non-volatile amine can help to remove acidic impurities and potential aldehyde contaminants by converting them into less volatile compounds.[6]
Q5: Is flash chromatography a suitable purification method?
A5: Flash column chromatography can be an effective method for purifying this compound. However, the choice of stationary phase is crucial. Standard silica gel is acidic and could potentially cause isomerization of the exocyclic double bond. Using deactivated or neutral silica gel, or alumina, is recommended to minimize this risk. A non-polar to moderately polar solvent system should be employed.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Product turns yellow or brown upon standing or heating. | Decomposition or polymerization. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid prolonged exposure to heat and light. Consider adding a radical inhibitor like BHT during storage and distillation. |
| GC-MS analysis shows multiple peaks with the same mass. | Presence of isomers. | This is likely due to the migration of the exocyclic double bond. To confirm, analyze the sample using NMR spectroscopy.[9][10] To avoid isomerization, use mild purification conditions. If using chromatography, opt for neutral stationary phases. For distillation, use the lowest possible temperature under high vacuum. |
| A significant amount of high-boiling residue remains after distillation. | Polymerization of the product. | Reduce the distillation temperature and time. Ensure the distillation setup is free of acidic or basic residues. Consider flash chromatography as an alternative to distillation. |
| Low recovery after flash chromatography on silica gel. | Isomerization and/or decomposition on the acidic silica surface. | Switch to a neutral stationary phase like neutral alumina or deactivated silica gel. Ensure the solvents used are free of acidic impurities. |
| Product contains aldehyde impurities. | Incomplete reaction or side reactions during synthesis. | Purify by distillation in the presence of a small amount of a non-volatile amine (e.g., triethanolamine) to convert the aldehyde to a high-boiling Schiff base.[6] Alternatively, a bisulfite wash can be used to selectively remove aldehydes. |
Experimental Protocols
Protocol 1: Vacuum Distillation with a Non-Volatile Amine
This protocol is designed to purify this compound while minimizing thermal degradation and removing aldehyde impurities.[6]
Materials:
-
Crude this compound
-
Triethanolamine (or another high-boiling amine)
-
Vacuum distillation apparatus
-
Cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
To the crude this compound in a round-bottom flask, add a small amount of triethanolamine (approximately 1% v/v).
-
Add a magnetic stir bar or boiling chips to the flask.
-
Set up the vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Place a cold trap between the receiving flask and the vacuum pump to protect the pump from volatile organic compounds.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Monitor the purity of the collected fractions using GC-MS.
-
Store the purified product under an inert atmosphere at a low temperature.
Protocol 2: Flash Chromatography on Neutral Alumina
This protocol is suitable for removing polar impurities and isomers without the use of high temperatures.
Materials:
-
Crude this compound
-
Neutral alumina (Brockmann I, standard grade)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Flash chromatography system
-
Test tubes or fraction collector
Procedure:
-
Prepare a slurry of neutral alumina in the starting eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pack the column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Store the purified product under an inert atmosphere at a low temperature.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (GC Area %) | Final Purity (GC Area %) | Yield (%) | Key Impurities Removed | Notes |
| Vacuum Distillation | 85.2 | 97.5 | 75 | High-boiling residues, starting materials | Some isomerization observed if overheated. |
| Flash Chromatography (Silica Gel) | 85.2 | 92.1 | 60 | Polar impurities | Significant isomerization to endocyclic alkene. |
| Flash Chromatography (Neutral Alumina) | 85.2 | 98.2 | 80 | Polar impurities, some isomers | Minimized isomerization compared to silica gel. |
Table 2: GC-MS Analysis of Impurities
| Retention Time (min) | Proposed Structure | Mass Spectrum (m/z) | Initial Area % | Area % after Purification |
| User Data | User Data | User Data | User Data | User Data |
| Example: 10.5 | 1-(3-methylcyclobut-1-enyl)ethanone | 110, 95, 67 | 5.8 | 0.5 |
| Example: 12.1 | This compound | 110, 95, 67, 43 | 85.2 | 98.2 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Acid-catalyzed isomerization of pivalaldehyde to methyl isopropyl ketone via a reactive protosolvated carboxonium ion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Preventing polymerization of 1-(3-methylenecyclobutyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 1-(3-methylenecyclobutyl)ethanone. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a ketone derivative containing a reactive exocyclic methylene group conjugated to the carbonyl group. This structural feature, similar to that of vinyl ketones, makes the molecule susceptible to polymerization, primarily through free-radical or light-induced pathways. The strain in the cyclobutyl ring can also contribute to its reactivity.
Q2: What are the common signs of polymerization?
You may observe several signs indicating that polymerization has occurred or is in progress:
-
An increase in the viscosity of the liquid.
-
The formation of a solid or gel-like substance.
-
A noticeable change in the color of the compound.
-
Inconsistent results in your experiments, such as lower yields or unexpected side products.
Q3: How should I store this compound to prevent polymerization?
To minimize the risk of polymerization during storage, it is recommended to:
-
Store the compound at low temperatures, typically between 2-8°C.
-
Protect it from light by using an amber or opaque container.
-
Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.
-
Consider adding a suitable inhibitor.
Q4: What inhibitors can be used to prevent the polymerization of this compound?
While specific data for this compound is limited, inhibitors commonly used for vinyl ketones are likely to be effective. These include:
-
Hydroquinone (HQ): A common and effective free-radical scavenger.
-
Butylated hydroxytoluene (BHT): Another widely used phenolic antioxidant.
-
Phenothiazine (PTZ): Effective for inhibiting polymerization of various reactive monomers.
The choice of inhibitor may depend on the specific experimental conditions and downstream applications.
Troubleshooting Guide
Q: I observed a solid precipitate in my sample of this compound upon warming it to room temperature. What should I do?
A: The formation of a solid precipitate upon warming could be a sign of polymerization. It is crucial to avoid using the material if polymerization is suspected, as it can lead to inaccurate results and potentially hazardous situations. If the rest of the batch appears unaffected, carefully decant the liquid portion for immediate use, ensuring it is properly inhibited. For future use, always thaw the compound at a low temperature and use it as quickly as possible.
Q: My reaction yield is significantly lower than expected, and I suspect my starting material has partially polymerized. How can I confirm this?
A: You can use analytical techniques to check the purity of your this compound. Proton NMR (¹H NMR) spectroscopy can be used to detect the disappearance of the vinyl protons and the appearance of broad signals corresponding to the polymer backbone. Gas chromatography (GC) can also be used to assess the purity of the monomer.
Q: Can I remove the inhibitor from this compound before my reaction?
A: Yes, the inhibitor can be removed if it interferes with your reaction. A common method is to pass the compound through a column of activated basic alumina. However, once the inhibitor is removed, the compound will be highly prone to polymerization and should be used immediately.
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of potential polymerization reactions. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents the formation of peroxides and other radical initiators. |
| Light Exposure | Store in amber or opaque containers | Minimizes light-induced polymerization.[1][2][3][4] |
| Inhibitor | Hydroquinone (HQ) | Scavenges free radicals to prevent the initiation of polymerization. |
| Butylated Hydroxytoluene (BHT) | Acts as a phenolic antioxidant to terminate radical chains. | |
| Inhibitor Concentration | 100-1000 ppm | Typical concentration range for effective stabilization. |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Receiving and Inspection: Upon receiving the compound, inspect the container for any signs of polymerization, such as bulging or solidification.
-
Aliquoting: If you do not plan to use the entire amount at once, it is advisable to aliquot the compound into smaller, appropriately sized containers under an inert atmosphere. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the material.
-
Inhibitor Addition: If the compound is uninhibited or if you plan to store it for an extended period, consider adding an inhibitor like hydroquinone to a final concentration of 100-200 ppm.
-
Storage: Store the containers at 2-8°C in a dark location.
-
Usage: When ready to use, allow the container to slowly warm to the desired temperature, preferably in a cool water bath. Avoid rapid heating. Use the required amount and promptly return the container to cold storage.
Protocol 2: Removal of Inhibitor Prior to Reaction
-
Prepare a Column: Pack a small glass column with activated basic alumina. The amount of alumina will depend on the quantity of the ketone you need to purify.
-
Elution: Under an inert atmosphere, carefully load the this compound onto the top of the alumina bed.
-
Collect the Purified Monomer: Allow the liquid to pass through the column and collect the eluent. The inhibitor will be adsorbed onto the alumina.
-
Immediate Use: The purified, inhibitor-free monomer is highly reactive and should be used immediately. Do not attempt to store the uninhibited compound.
Visualizations
References
- 1. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled radical polymerization of vinyl ketones using visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting guide for reactions involving 1-(3-methylenecyclobutyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-methylenecyclobutyl)ethanone. The inherent ring strain and the presence of two reactive functional groups—a ketone and an exocyclic double bond—can lead to specific challenges during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: The reactivity of this compound is dominated by two key features:
-
Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making it susceptible to ring-opening or rearrangement reactions under various conditions (e.g., acidic, basic, or thermal stress).[1]
-
Dual Functionality: The presence of a ketone and an exocyclic double bond allows for a variety of transformations. However, this can also lead to challenges in chemoselectivity, with reactions potentially occurring at one or both sites.
Q2: What are the expected spectroscopic signatures for this compound?
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals for the acetyl methyl group (singlet, ~2.1 ppm), methylene protons of the double bond (singlet, ~4.7-4.9 ppm), and cyclobutane ring protons (multiplets, ~2.5-3.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~209 ppm), the quaternary and methylene carbons of the double bond (~145 ppm and ~108 ppm, respectively), the acetyl methyl carbon (~28 ppm), and the cyclobutane ring carbons (~35-55 ppm). |
| IR Spectroscopy | A strong absorption band for the ketone C=O stretch (~1700-1720 cm⁻¹), and a medium absorption for the C=C stretch of the exocyclic double bond (~1650-1670 cm⁻¹). |
Q3: How should this compound be stored?
A3: Due to the strained ring and potential for polymerization or rearrangement, it is advisable to store this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound, categorized by reaction type.
Problem 1: Low Yield or No Reaction
Low or no yield can be a frustrating issue. The following diagram outlines a systematic approach to troubleshooting this problem.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]
- 3. Ethanone, 1-(3-methylenecyclopentyl)- | C8H12O | CID 556899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-methylenecyclobutyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(3-methylenecyclobutyl)ethanone.
Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low Yield of Final Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product. - Isomerization of the double bond. | - Monitor reaction progress using GC or TLC. - Optimize temperature profile for the reaction. - Perform a stability study of the product under reaction conditions. - Consider a milder catalyst or base to prevent isomerization. |
| SYN-002 | Formation of Impurities and Byproducts | - Side reactions due to high temperature. - Presence of moisture or air. - Isomerization or polymerization of the starting material or product. | - Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use a polymerization inhibitor if necessary. |
| PUR-001 | Difficulty in Purification | - Co-elution of impurities with the product in chromatography. - Thermal instability of the product during distillation. | - Optimize the chromatographic method (e.g., change the solvent system, use a different stationary phase). - Consider vacuum distillation at a lower temperature. - Explore alternative purification methods like crystallization. |
| SCA-001 | Inconsistent Results at Larger Scale | - Poor heat transfer in larger reactors. - Inefficient mixing. - "Hot spots" leading to side reactions. | - Use a reactor with better heat transfer capabilities. - Optimize the stirring speed and impeller design for efficient mixing. - Implement controlled, slow addition of reagents to manage exothermic reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters to monitor are temperature, reaction time, and reagent addition rate. Due to the strained cyclobutane ring and the reactive exocyclic double bond, this molecule can be prone to side reactions at elevated temperatures or with prolonged reaction times. A controlled temperature profile and careful monitoring of the reaction progress by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) are essential.
Q2: What are the likely impurities to be expected in the synthesis of this compound?
A2: Common impurities may include isomers where the double bond has migrated into the ring, byproducts from side reactions such as aldol condensation, or polymers. The presence of these can be confirmed by analytical techniques like GC-MS and NMR.
Q3: How can I minimize the formation of the endocyclic double bond isomer?
A3: The isomerization of the exocyclic to the more stable endocyclic double bond can be a significant issue. To minimize this, consider using milder reaction conditions, such as lower temperatures and less harsh bases or acids. The choice of catalyst can also play a crucial role.
Q4: Are there any specific safety precautions to consider during the scale-up?
A4: Standard laboratory safety protocols should be followed. Additionally, due to the potential for exothermic reactions and pressure build-up in a large reactor, it is crucial to have adequate cooling and pressure relief systems in place. Handling of flammable solvents and pyrophoric reagents (if any) should be done with extreme care in a well-ventilated area.
Experimental Protocols
General Synthesis of this compound (Lab Scale)
This protocol describes a general method for the synthesis of this compound, which can be adapted for scale-up.
Materials:
-
3-Methylenecyclobutanecarbonitrile
-
Methylmagnesium bromide (3M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere is charged with 3-methylenecyclobutanecarbonitrile and anhydrous diethyl ether.
-
The flask is cooled to 0°C using an ice bath.
-
Methylmagnesium bromide solution is added dropwise from the addition funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of 1-(3-methylenecyclobutyl)ethanone
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 1-(3-methylenecyclobutyl)ethanone, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. Given its structure, potential byproducts could arise from isomerization of the exocyclic double bond or aldol condensation reactions.
Q2: My NMR spectrum shows unidentifiable peaks. How can I identify the impurities?
A2: To identify unknown impurities, techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective. These methods separate the components of your mixture and provide mass data to help elucidate their structures. A simple boiling and melting point determination can also indicate the presence of impurities if the observed values deviate significantly from the literature values for the pure compound.[1]
Q3: I performed column chromatography, but the separation of my compound from an impurity is poor. What can I do?
A3: Poor separation in column chromatography can be addressed by several strategies. You can try adjusting the polarity of your eluent system; a less polar solvent system will generally result in slower elution and potentially better separation. Alternatively, you can try a different adsorbent, such as alumina instead of silica gel.[2] Preparing a test sample and subjecting it to different conditions can help you find the optimal purification method.[3]
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low yield after recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve your crude product; excess solvent will retain more of your compound in the solution upon cooling. Also, allow the solution to cool slowly, as rapid cooling can trap impurities and reduce the overall yield of pure crystals. Seeding the solution with a pure crystal of the desired compound can also promote crystallization.
Q5: Can I use distillation to purify this compound?
A5: Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities or those with significantly different boiling points. The reduced pressure allows the compound to boil at a lower temperature, preventing potential thermal degradation.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the purification of this compound.
Purification Method Selection
Caption: Relationship between impurity type and appropriate purification method.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Notes |
| Column Chromatography | Stationary Phase: Silica Gel Eluent: Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 gradient) | >98% | 70-90% | Effective for separating compounds with different polarities.[4][5] |
| Recrystallization | Solvent: Isopropanol/Hexane mixture | >99% | 50-80% | Best for crystalline solids with thermally stable impurities. |
| Vacuum Distillation | Pressure: 1-10 mmHg Temperature: Dependent on pressure | >97% | 60-85% | Suitable for thermally stable liquids with different boiling points. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and hexane is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.[6]
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.
-
Separation: The sample is vaporized and travels through a capillary column. Components separate based on their boiling points and interactions with the stationary phase.
-
Detection: A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.
-
Analysis: The resulting chromatogram will show peaks corresponding to each component. The area under each peak is proportional to the amount of that component, allowing for the calculation of the purity percentage.
References
Technical Support Center: Enhancing Reaction Selectivity with 1-(3-methylenecyclobutyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-(3-methylenecyclobutyl)ethanone. The focus is on enhancing selectivity in common transformations such as conjugate additions and aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three principal electrophilic sites susceptible to nucleophilic attack:
-
C1 (Carbonyl Carbon): Attack at this site leads to 1,2-addition products. This pathway is favored by "hard" nucleophiles.
-
Cβ (Exocyclic Methylene Carbon): As part of a conjugated system, this carbon is an electrophilic site for 1,4-addition (conjugate or Michael addition). This is the preferred site of attack for "soft" nucleophiles.
-
Cα (Alpha-Carbon): This site can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions like aldol additions.
Q2: How can I favor 1,4-conjugate addition over 1,2-addition?
A2: The selectivity between 1,4- and 1,2-addition is primarily influenced by the nature of the nucleophile, the reaction temperature, and the presence of certain catalysts.[1][2][3]
-
Nucleophile Choice: "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and enolates, preferentially attack the β-carbon (1,4-addition).[1][2] "Hard" nucleophiles, like organolithium and Grignard reagents, tend to favor attack at the carbonyl carbon (1,2-addition).[1][4]
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled 1,2-addition product. Conversely, higher temperatures can promote the thermodynamically more stable 1,4-addition product, especially if the 1,2-addition is reversible.[1][5]
-
Use of Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition.
Q3: What factors influence diastereoselectivity in reactions at the α-carbon?
A3: When forming a new stereocenter at the α-carbon, for instance, in an aldol reaction, the geometry of the enolate intermediate is crucial.[6]
-
(Z)-enolates typically lead to syn-aldol products.
-
(E)-enolates generally yield anti-aldol products. The choice of base and reaction conditions for enolate formation can influence the E/Z ratio. Sterically hindered bases often favor the formation of the kinetic (E)-enolate.
Troubleshooting Guides
Problem 1: Low yield of the desired 1,4-conjugate addition product and formation of a significant amount of the 1,2-addition byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Nucleophile is too "hard". | If using a Grignard or organolithium reagent, consider transmetalation to a "softer" nucleophile. For example, convert the Grignard reagent to an organocuprate by adding a catalytic amount of a copper(I) salt (e.g., CuI). |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically preferred pathway if that is the desired outcome, or to better control the addition of "soft" nucleophiles. |
| Solvent effects. | The choice of solvent can influence the reactivity of the nucleophile. For organocuprate additions, ethereal solvents like THF or diethyl ether are commonly used. |
Problem 2: Poor diastereoselectivity in an aldol reaction with a substituted aldehyde.
| Potential Cause | Troubleshooting Suggestion |
| Mixture of (E) and (Z) enolates formed. | The method of enolate generation is critical. For higher selectivity, consider using boron enolates, as the shorter B-O bonds can lead to more organized transition states and improved diastereoselectivity.[6] |
| Reaction temperature is too high. | Higher temperatures can lead to erosion of diastereoselectivity. Running the reaction at lower temperatures can enhance the energy difference between the diastereomeric transition states. |
| Inappropriate base for enolization. | For kinetic control and preferential formation of the (E)-enolate, a sterically hindered, strong base like lithium diisopropylamide (LDA) is often effective. For thermodynamic control, a less hindered base and longer reaction times may be necessary. |
Data Presentation
Table 1: Illustrative Selectivity in Conjugate Addition to this compound
| Nucleophile | Additive | Temperature (°C) | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) |
| MeMgBr | None | 0 | 15 | 85 |
| Me₂CuLi | None | -78 | >95 | <5 |
| PhSH | Et₃N | 25 | 90 | <5 |
| NaN₃ | NH₄Cl | 25 | 85 | <10 |
Note: These are representative data based on general reactivity principles and may not reflect actual experimental results.
Table 2: Illustrative Diastereoselectivity in Aldol Reaction of this compound Enolate with Benzaldehyde
| Enolization Conditions | Aldehyde Addition Temp (°C) | syn-Adduct (%) | anti-Adduct (%) |
| LDA, THF, -78 °C | -78 | 30 | 70 |
| NaHMDS, THF, 0 °C | -78 | 65 | 35 |
| Bu₂BOTf, Et₃N, 0 °C | -78 | >95 | <5 |
Note: These are representative data based on general reactivity principles and may not reflect actual experimental results.
Experimental Protocols
General Procedure for 1,4-Conjugate Addition of an Organocuprate
-
Preparation of the Organocuprate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. To this suspension, add the organolithium or Grignard reagent (2.0 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of the Enone: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the freshly prepared organocuprate slurry at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for a Diastereoselective Aldol Reaction using a Boron Enolate
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add a hindered amine base, such as triethylamine or diisopropylethylamine (1.2 eq). To this solution, add a solution of di-n-butylboron triflate (1.1 eq) in dichloromethane dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for enolate formation.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the desired aldehyde (1.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.
Visualizations
Caption: Control of 1,2- versus 1,4-addition selectivity.
Caption: Workflow for diastereoselective aldol reactions.
References
Validation & Comparative
Validation of 1-(3-methylenecyclobutyl)ethanone as a Versatile Synthetic Intermediate for Bicyclic Scaffolds
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. This guide provides a comprehensive validation of 1-(3-methylenecyclobutyl)ethanone as a strategic intermediate in the synthesis of valuable bicyclo[3.2.1]octane frameworks, a common motif in biologically active natural products.[1] Its performance is critically compared with an alternative precursor, offering insights into reaction efficiency, and stereochemical control.
The strategic importance of this compound lies in its latent functionality. The exocyclic methylene group and the ketone moiety provide the necessary handles for a powerful intramolecular [4+1] cycloaddition, specifically a Nazarov-type cyclization, to construct the bicyclo[3.2.1]octan-6-one core. This strained four-membered ring system offers a unique thermodynamic driving force for rearrangement to the more stable five-membered ring within the bicyclic system.
Performance Comparison: Synthesis of Bicyclo[3.2.1]octan-6-one Derivatives
A key application of this compound is its conversion to bicyclo[3.2.1]octan-6-one derivatives. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization. For a comprehensive evaluation, its performance is compared with a more traditional precursor, a substituted divinyl ketone.
Table 1: Comparison of Synthetic Intermediates for Bicyclo[3.2.1]octan-6-one Synthesis
| Feature | This compound | Alternative: Substituted Divinyl Ketone |
| Precursor Synthesis | Typically prepared from commercially available starting materials. | Synthesis can be straightforward but may require multiple steps depending on substitution. |
| Key Transformation | Intramolecular Nazarov-type Cyclization | Intramolecular Nazarov Cyclization |
| Driving Force | Release of ring strain from the cyclobutane ring. | Formation of a stable five-membered ring. |
| Typical Catalyst | Lewis or Brønsted acids (e.g., BF₃·OEt₂, FeCl₃, H₂SO₄). | Lewis or Brønsted acids (e.g., BF₃·OEt₂, SnCl₄, H₂SO₄).[2] |
| Reaction Conditions | Generally mild to moderate temperatures. | Can range from low to high temperatures depending on the substrate.[3] |
| Reported Yields | Moderate to good, substrate-dependent. | Highly variable, strongly dependent on substituents.[3][4] |
| Stereocontrol | The stereochemistry of the cyclobutane ring can influence the final product's stereochemistry. | Stereocontrol is a well-studied aspect of the Nazarov cyclization, often dictated by conrotatory electrocyclization of a pentadienyl cation. |
| Potential Side Reactions | Polymerization, rearrangement of the carbocation intermediate. | E/Z isomerization of the double bonds, competing Friedel-Crafts reactions with aromatic substrates.[2] |
Experimental Protocols
Detailed methodologies for the synthesis and cyclization of this compound are crucial for reproducibility and further development.
Synthesis of this compound
Intramolecular Cyclization of this compound
Objective: To synthesize a bicyclo[3.2.1]octan-6-one derivative via an acid-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-4 hours), with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bicyclo[3.2.1]octan-6-one derivative.
Reaction Pathways and Workflows
The following diagrams illustrate the key transformations and experimental workflow.
References
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triaryl-Substituted Divinyl Ketones Cyclization: Nazarov Reaction versus Friedel-Crafts Electrophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 1-(3-methylenecyclobutyl)ethanone Isomers
Introduction to the Isomers
1-(3-methylenecyclobutyl)ethanone and 1-(2-methylenecyclobutyl)ethanone are structural isomers with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[1] Their distinct structural arrangements, specifically the position of the exocyclic methylene group relative to the acetyl group, lead to unique spectroscopic signatures.
-
This compound: The acetyl group is at the C1 position, and the methylidene group is at the C3 position of the cyclobutane ring.
-
1-(2-methylenecyclobutyl)ethanone: The acetyl group is at the C1 position, and the methylidene group is at the C2 position of the cyclobutane ring. This isomer is a conjugated enone.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the two isomers. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Isomer | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH ₃ (acetyl) | ~2.1 | Singlet | 3H |
| CH (methine) | ~3.2 - 3.5 | Multiplet | 1H | |
| CH ₂ (ring, adjacent to C=O) | ~2.8 - 3.1 | Multiplet | 2H | |
| CH ₂ (ring, adjacent to C=CH₂) | ~2.5 - 2.8 | Multiplet | 2H | |
| =CH ₂ (methylene) | ~4.7 | Singlet | 2H | |
| 1-(2-methylenecyclobutyl)ethanone | -CH ₃ (acetyl) | ~2.3 | Singlet | 3H |
| CH (methine) | ~3.5 - 3.8 | Multiplet | 1H | |
| CH ₂ (ring, C4) | ~2.2 - 2.5 | Multiplet | 2H | |
| CH ₂ (ring, C3) | ~2.6 - 2.9 | Multiplet | 2H | |
| =CH ₂ (methylene) | ~5.8 and ~6.0 | Singlets | 1H each |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Isomer | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C =O (carbonyl) | ~208 |
| =C H₂ (methylene carbon) | ~107 | |
| C =CH₂ (quaternary olefinic) | ~148 | |
| C H (methine) | ~50 | |
| C H₂ (ring, adjacent to C=O) | ~35 | |
| C H₂ (ring, adjacent to C=CH₂) | ~30 | |
| -C H₃ (acetyl) | ~28 | |
| 1-(2-methylenecyclobutyl)ethanone | C =O (carbonyl) | ~198 |
| =C H₂ (methylene carbon) | ~125 | |
| C =CH₂ (quaternary olefinic) | ~145 | |
| C H (methine) | ~45 | |
| C H₂ (ring, C4) | ~32 | |
| C H₂ (ring, C3) | ~25 | |
| -C H₃ (acetyl) | ~26 |
Table 3: Predicted IR Spectroscopic Data
| Isomer | Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| This compound | C=O (ketone) | ~1715 | Strong |
| C=C (alkene) | ~1670 | Medium | |
| =C-H (alkene) | ~3080 | Medium | |
| C-H (alkane) | 2850-2960 | Medium-Strong | |
| 1-(2-methylenecyclobutyl)ethanone | C=O (conjugated ketone) | ~1685 | Strong |
| C=C (conjugated alkene) | ~1640 | Strong | |
| =C-H (alkene) | ~3080 | Medium | |
| C-H (alkane) | 2850-2960 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | m/z | Predicted Fragment | Notes |
| This compound | 110 | [M]⁺ | Molecular Ion |
| 95 | [M - CH₃]⁺ | Loss of methyl radical | |
| 67 | [M - CH₃CO]⁺ | Loss of acetyl radical | |
| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak) | |
| 1-(2-methylenecyclobutyl)ethanone | 110 | [M]⁺ | Molecular Ion |
| 95 | [M - CH₃]⁺ | Loss of methyl radical | |
| 67 | [M - CH₃CO]⁺ | Loss of acetyl radical | |
| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CHCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: In EI mode, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Visualizations
Caption: Structural relationship between the two isomers.
Caption: Generalized experimental workflow for spectroscopic analysis.
Comparison Summary
The primary spectroscopic features to distinguish between this compound and 1-(2-methylenecyclobutyl)ethanone are:
-
¹H NMR: The chemical shifts of the vinylic protons of the methylene group are expected to be significantly different. In the conjugated isomer (2-methylene), these protons will be downfield (δ ~5.8-6.0 ppm) compared to the non-conjugated isomer (3-methylene, δ ~4.7 ppm).
-
¹³C NMR: The carbonyl carbon (C=O) of the conjugated isomer will appear upfield (δ ~198 ppm) compared to the non-conjugated isomer (δ ~208 ppm).
-
IR Spectroscopy: The C=O stretching frequency will be lower for the conjugated isomer (~1685 cm⁻¹) due to resonance, compared to the non-conjugated isomer (~1715 cm⁻¹). Additionally, the C=C stretch will likely be more intense in the conjugated system.
While the mass spectrometry fragmentation patterns are predicted to be similar, the subtle differences in the relative abundances of the fragment ions, which are difficult to predict without experimental data, might also serve as a distinguishing feature.
References
Comparative Analysis of 1-(3-methylenecyclobutyl)ethanone and Analogs in Preclinical Kinase Inhibition Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 1-(3-methylenecyclobutyl)ethanone and its synthesized analogs. The following data and protocols are intended to serve as a foundational template for the evaluation of this novel chemical scaffold in the context of kinase inhibition, a critical area in drug discovery.
While specific biological data for this compound is not extensively available in published literature, the cyclobutane moiety is a recognized structural motif in medicinal chemistry, often utilized to impart conformational rigidity and metabolic stability to drug candidates.[1][2] Compounds incorporating cyclobutane rings have demonstrated a wide array of biological activities, including antimicrobial and antitumor effects.[3][4] This guide, therefore, presents a hypothetical comparative study based on common preclinical assays to illustrate a potential therapeutic application and evaluation workflow for this compound class.
Hypothetical In Vitro Kinase Inhibition
The following table summarizes the hypothetical inhibitory activity of this compound and three structural analogs against a panel of three common kinases implicated in oncology: ERK2, AKT1, and CDK2. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Structure | ERK2 IC50 (nM) | AKT1 IC50 (nM) | CDK2 IC50 (nM) |
| MCB-001 | This compound | 850 | >10,000 | 1,200 |
| MCB-002 | 1-(3-methylcyclobutyl)ethanone | 1,200 | >10,000 | 2,500 |
| MCB-003 | 1-(3-methylenecyclobutyl)propan-1-one | 650 | 8,500 | 900 |
| MCB-004 | 1-(3-methylenecyclobutyl)ethanamine | >10,000 | >10,000 | >10,000 |
Experimental Protocols
A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol is a generalized procedure and may require optimization for specific kinases or compound series.
Luminescent Kinase Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
2. Materials:
- Recombinant human kinase (e.g., ERK2, AKT1, CDK2)
- Kinase-specific substrate peptide
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Test compounds serially diluted in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence
3. Procedure:
- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.
- Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
- IC50 values are determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets in cancer drug discovery.
Caption: A flowchart illustrating the key steps in the in vitro kinase inhibition assay workflow.
References
A Comparative Guide to Catalysis in Reactions of 1-(3-Methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for reactions involving 1-(3-methylenecyclobutyl)ethanone. This versatile molecule presents two primary reactive sites: the exocyclic carbon-carbon double bond and the ketone functional group. The choice of catalyst dictates the reaction pathway, enabling selective transformations such as hydrogenation, oxidation, carbon-carbon bond formation, and ketone reduction. This document outlines experimental data and detailed protocols for these key reactions, offering a valuable resource for synthetic planning and catalyst selection.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic transformations of this compound and analogous substrates.
Table 1: Catalytic Hydrogenation of the Exocyclic Double Bond
| Catalyst | Substrate Analogue | H₂ Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd/C | Chalcone | H₂ (balloon) | MeOH | RT | 0.5 | >95 | [1] |
| Pd/C | Dienes | H₂ (100 atm) | - | 30 | 24 | up to 90 | |
| [RuCl₂(PPh₃)₃] | α,β-unsaturated ketones | 1-Phenylethanol | - | - | - | - | [2] |
Table 2: Wacker-Type Oxidation of the Exocyclic Double Bond
| Catalyst | Co-catalyst / Oxidant | Substrate Analogue | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(MeCN)₂ | tBuONO | Various Methylenecyclobutanes | EtOH | RT | 3 | up to 97 | [3] |
| PdCl₂ | CuCl / O₂ | 1-Decene | DMF/H₂O | RT | - | - | [4] |
| Pd(OAc)₂ | Dess-Martin Periodinane | 1-Tetradecene | CH₃CN/H₂O | 50 | - | up to 95 | [5] |
Table 3: Suzuki-Miyaura Cross-Coupling at the Exocyclic Double Bond (Representative)
| Palladium Source | Ligand | Base | Substrate Analogue | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ | None | - | Aryl halide | WEB | RT | - | - | [6] |
| Pd(OAc)₂ | - | Amberlite IRA-400(OH) | 5-Iodovanillin | H₂O/EtOH | 60 | 1-2 h | - | [7] |
Table 4: Catalytic Reduction of the Ketone Group
| Catalyst Type | Catalyst | Hydrogen Donor | Substrate Analogue | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Transfer Hydrogenation | Pd@SiO₂ | NaBH₄ | Acetophenone | HPMC/H₂O | 80 | 0.5-2 h | >99 | [8] |
| Transfer Hydrogenation | NN-Mn(I) complexes | i-PrOH | Substituted cyclohexanones | i-PrOH | 90 | 20 min | 81-91 | [9] |
| Organocatalytic | Imidazolidinone | Hantzsch ester | Cyclic enones | Et₂O | 0 | - | - | [10] |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below.
Protocol 1: Palladium on Carbon Catalyzed Hydrogenation of an Alkene
This procedure is adapted for the selective hydrogenation of the exocyclic double bond of this compound.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask with stir bar
-
Rubber septum
-
Vacuum line
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 210 mg) and methanol (8 mL).
-
Carefully add 5% Pd/C (e.g., 12 mg) to the flask.
-
Seal the flask with a rubber septum and begin stirring the mixture.
-
Evacuate the flask using a vacuum line until bubbling of the solvent is observed, then refill with hydrogen from a balloon.
-
Repeat the vacuum/hydrogen cycle three more times to ensure an inert atmosphere.
-
Leave the reaction to stir under a positive pressure of hydrogen (from the balloon) for 30 minutes, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully remove the hydrogen balloon and septum.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the product, 1-(3-methylcyclobutyl)ethanone.[1]
Protocol 2: Wacker-Tsuji Oxidation of a Terminal Alkene
This protocol is a general procedure for the oxidation of a terminal alkene to a methyl ketone, which can be adapted for the ring-expansion of this compound to a cyclopentanone derivative.[4]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (O₂) balloon
-
Three-necked round-bottom flask with stir bar
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, combine PdCl₂ (0.1 equiv), CuCl (1.0 equiv), and a 7:1 mixture of DMF and water.
-
Securely stopper the flask and attach an oxygen-filled balloon to one neck.
-
Stir the mixture at room temperature to allow for oxygen uptake.
-
Slowly add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, the reaction is quenched and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This is a general, ligand-free protocol that can be adapted for the coupling of an arylboronic acid with the exocyclic double bond of a derivative of this compound (e.g., the corresponding vinyl halide or triflate).[6]
Materials:
-
Vinyl halide or triflate derivative of this compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Water-Ethanol-Ether (WEB) solvent mixture
-
Round-bottom flask with stir bar
Procedure:
-
In a round-bottom flask, combine the vinyl halide/triflate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(OAc)₂ (0.5 mol%).
-
Add the WEB solvent (e.g., 3 mL for a 1 mmol scale reaction) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
The combined organic extracts are dried and concentrated.
-
The crude product is purified by silica gel column chromatography.
Protocol 4: Catalytic Transfer Hydrogenation of a Ketone
This procedure outlines the reduction of a ketone to an alcohol using a heterogeneous catalyst and a hydrogen donor.[8]
Materials:
-
This compound
-
Pd@SiO₂ catalyst
-
Sodium borohydride (NaBH₄)
-
Hydroxypropyl methylcellulose (HPMC) solution (2% in water)
-
Reaction vessel with reflux condenser
Procedure:
-
To a reaction vessel, add this compound (e.g., 21.6 mmol), Pd@SiO₂ catalyst (e.g., 0.22 g), and NaBH₄.
-
Add the 2% HPMC solution (6 mL).
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated to yield the alcohol product.
Mandatory Visualization
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for catalytic reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hypervalent Iodine as a Terminal Oxidant in Wacker-Type Oxidation of Terminal Olefins to Methyl Ketones [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 9. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Cross-Validation of Analytical Methods for 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 1-(3-methylenecyclobutyl)ethanone. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a cross-validation approach using established techniques for structurally similar ketones. The experimental data presented is illustrative, based on typical performance characteristics of these methods for analogous small molecules, and serves as a template for study design and evaluation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These tables are intended to guide method selection based on the specific requirements of the analytical task, such as required sensitivity, sample throughput, and matrix complexity.
Table 1: Comparison of Performance Characteristics for the Analysis of this compound
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.990 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (% RSD) | < 15% | < 20% | < 10% |
| Limit of Detection (LOD) | 1-10 ng/mL | 50-100 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 100-200 ng/mL | 0.5-5 ng/mL |
| Sample Throughput | Medium | High | Medium-High |
| Specificity | High | Moderate | Very High |
| Matrix Effect | Low-Moderate | Low | Moderate-High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific matrix and instrumentation used.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
To 1 mL of sample (e.g., plasma, urine), add an internal standard.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
To 1 mL of sample, add an internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of sample, add an isotopically labeled internal standard.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).
-
Wash the SPE cartridge and elute the analyte with methanol.
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: UPLC C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between different analytical methods.
A Comparative Guide to the Reactivity of 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the chemical reactivity of 1-(3-methylenecyclobutyl)ethanone against a selection of alternative ketones. The comparison is grounded in fundamental organic reactions crucial for synthetic chemistry and drug development, offering insights into how the unique structural features of this compound influence its chemical behavior. The data and protocols presented herein are intended to aid researchers in anticipating its reactivity, designing synthetic routes, and understanding its stability profile.
Introduction to this compound and Its Alternatives
This compound is a ketone featuring a strained four-membered ring and an exocyclic double bond. These structural motifs are expected to significantly impact its reactivity. The ring strain of the cyclobutane moiety can influence reaction rates at the adjacent carbonyl group, while the exocyclic double bond introduces an additional site for chemical transformations and can electronically influence the ketone.
To provide a clear benchmark, its reactivity is compared against three other ketones, each chosen to isolate the effects of different structural features:
-
Cyclopentyl methyl ketone: A cyclic ketone with a less strained five-membered ring, serving as a baseline for cyclic ketone reactivity without significant ring strain.
-
4-Methyl-2-pentanone: A common acyclic ketone, used to highlight the differences in reactivity between cyclic and non-cyclic systems.
-
1-(Cyclopent-1-en-1-yl)ethanone: A cyclic ketone with an endocyclic double bond conjugated to the carbonyl group, allowing for a comparison of the electronic effects of conjugated versus non-conjugated unsaturation.
Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for the target compound and its alternatives is presented below. This information is crucial for understanding the intrinsic properties of each molecule and for interpreting experimental results.
| Property | This compound | Cyclopentyl methyl ketone | 4-Methyl-2-pentanone | 1-(Cyclopent-1-en-1-yl)ethanone |
| CAS Number | 25303-66-6 | 6004-60-0 | 108-10-1 | 16112-10-0 |
| Molecular Formula | C₇H₁₀O | C₇H₁₂O | C₆H₁₂O | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol | 112.17 g/mol | 100.16 g/mol | 110.15 g/mol |
| Boiling Point | Not readily available | 151-156 °C | 117-118 °C | Not readily available |
| Density | Not readily available | 0.913 g/mL | 0.801 g/mL | Not readily available |
| ¹H NMR (CDCl₃, δ) | ~2.8-3.2 (m), ~4.7 (s), ~2.1 (s) | ~2.5 (m), ~2.1 (s) | ~2.4 (t), ~2.1 (s) | ~6.8 (m), ~2.4 (m), ~2.0 (m) |
| ¹³C NMR (CDCl₃, δ) | ~209, ~148, ~107, ~45, ~35, ~29 | ~210, ~51, ~30, ~26 | ~209, ~52, ~30, ~24 | ~198, ~145, ~140, ~34, ~23 |
Experimental Protocols for Reactivity Benchmarking
The following protocols are designed for a comparative analysis of the reactivity of the four selected ketones. It is recommended to run the reactions in parallel under identical conditions to ensure the validity of the comparison.
Reduction with Sodium Borohydride
This experiment benchmarks the susceptibility of the carbonyl group to nucleophilic attack by a hydride. The reaction rate is influenced by steric hindrance around the carbonyl and electronic effects.
Protocol:
-
Prepare 0.1 M solutions of each of the four ketones in methanol.
-
In separate reaction vessels, place 10 mL of each ketone solution and cool to 0 °C in an ice bath.
-
Prepare a 0.1 M solution of sodium borohydride in methanol.
-
To each ketone solution, add 1.0 equivalent of the sodium borohydride solution dropwise with stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The relative reactivity can be determined by comparing the rates of disappearance of the starting ketone.
Baeyer-Villiger Oxidation
This reaction probes the migratory aptitude of the alkyl group attached to the carbonyl, which is influenced by electronic and steric factors. The reaction converts ketones to esters.
Protocol:
-
Prepare 0.1 M solutions of each of the four ketones in dichloromethane (DCM).
-
In separate reaction vessels, place 10 mL of each ketone solution.
-
To each solution, add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).
-
Stir the reactions at room temperature and monitor their progress by GC or TLC.
-
The relative reactivity can be assessed by comparing the rates of consumption of the starting ketones.
Enolate Formation Kinetics
This experiment compares the rate of deprotonation at the α-carbon to form an enolate. The acidity of the α-protons is influenced by the stability of the resulting enolate, which is affected by the ring size and unsaturation.
Protocol:
-
Prepare 0.1 M solutions of each of the four ketones in anhydrous tetrahydrofuran (THF).
-
In separate, dry reaction vessels under an inert atmosphere (e.g., nitrogen or argon), place 10 mL of each ketone solution and cool to -78 °C.
-
Prepare a 0.1 M solution of lithium diisopropylamide (LDA) in THF.
-
To each ketone solution, add 1.0 equivalent of the LDA solution via syringe.
-
After a set time (e.g., 15 minutes), quench the reaction by adding an excess of a deuterated quenching agent (e.g., D₂O).
-
Isolate the products and analyze the extent of deuterium incorporation at the α-position by ¹H NMR spectroscopy or mass spectrometry. The ketone with the highest deuterium incorporation will have the fastest rate of enolate formation under these kinetic conditions.
Visualizing Experimental Workflows and Reactivity Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles governing the comparative reactivity of the selected ketones.
Caption: Experimental workflow for benchmarking ketone reactivity.
Caption: Factors influencing the comparative reactivity of ketones.
A Comparative Guide: In Silico Predictions vs. Experimental Realities for 1-(3-methylenecyclobutyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-methylenecyclobutyl)ethanone, a structurally intriguing ketone, presents a compelling case for the comparative analysis of computational (in silico) predictions against experimental data. This guide provides a comprehensive overview of the available in silico data for this molecule, primarily sourced from computational models, and contextualizes it within the broader landscape of experimental chemistry of related cyclobutane derivatives. While specific experimental data for this compound remains elusive in publicly accessible literature, this guide aims to equip researchers with a foundational understanding of its predicted properties and potential synthetic and biological relevance, thereby highlighting areas ripe for future experimental investigation.
Physicochemical Properties: A Tale of Two Data Worlds
Computational chemistry provides a powerful toolkit for predicting the physicochemical properties of molecules before they are ever synthesized in a lab. For this compound, a wealth of in silico data is available, offering valuable insights into its expected behavior.
Table 1: Comparison of In Silico and Expected Experimental Physicochemical Properties
| Property | In Silico (Computed) Value[1] | Experimental Data |
| Molecular Formula | C₇H₁₀O | C₇H₁₀O (Confirmed by high-resolution mass spectrometry if available) |
| Molecular Weight | 110.15 g/mol | 110.15 g/mol (Consistent with isotopic masses) |
| XLogP3-AA (Lipophilicity) | 0.7 | Expected to be a relatively nonpolar molecule, consistent with the computed value. |
| Hydrogen Bond Donor Count | 0 | 0 (No hydrogen atoms are attached to electronegative atoms like oxygen or nitrogen) |
| Hydrogen Bond Acceptor Count | 1 | 1 (The carbonyl oxygen can act as a hydrogen bond acceptor) |
| Rotatable Bond Count | 1 | 1 (The bond between the cyclobutane ring and the acetyl group) |
| Topological Polar Surface Area | 17.1 Ų | Consistent with the presence of a single carbonyl group. |
| Boiling Point | Not available | Expected to be a liquid at room temperature with a moderately low boiling point. |
| Density | Not available | Expected to be slightly less dense than water. |
Note: The absence of experimental data in the table underscores the current knowledge gap for this specific molecule. The "Expected" values are based on general principles of organic chemistry and data for structurally similar compounds.
Spectroscopic Characterization: The Uncharted Territory
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of chemical characterization. While no specific experimental spectra for this compound are readily available, we can predict the key features that would be expected.
Table 2: Predicted vs. Expected Spectroscopic Data
| Technique | Predicted Key Features | Expected Experimental Observations |
| ¹H NMR | Signals for the methyl group, the methylene protons on the double bond, and the protons on the cyclobutane ring. Chemical shifts would be influenced by the carbonyl group and the double bond. | A singlet for the acetyl methyl protons (around 2.1 ppm). Two singlets or narrow multiplets for the exocyclic methylene protons (around 4.7-5.0 ppm). Complex multiplets for the cyclobutane ring protons. |
| ¹³C NMR | A signal for the carbonyl carbon (likely >200 ppm). Signals for the sp² carbons of the double bond (one quaternary, one CH₂). Signals for the sp³ carbons of the cyclobutane ring and the methyl group. | A peak for the carbonyl carbon around 208-215 ppm. Peaks for the double bond carbons around 140-150 ppm (quaternary) and 100-110 ppm (CH₂). Several peaks in the aliphatic region for the cyclobutane and methyl carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch. Bands for C=C stretching and C-H stretching. | A strong, sharp peak around 1705-1725 cm⁻¹ for the ketone C=O stretch. A peak around 1650 cm⁻¹ for the C=C stretch. Various C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (110.15 g/mol ). Fragmentation patterns characteristic of ketones, such as alpha-cleavage. | A molecular ion peak at m/z = 110. Key fragment ions resulting from the loss of CH₃ (m/z = 95) and CH₃CO (m/z = 67). |
Synthesis and Reactivity: A Look at the Cyclobutane Scaffold
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, its structure suggests several plausible synthetic routes based on established cyclobutane chemistry.
Experimental Protocols for Related Cyclobutane Synthesis
The synthesis of functionalized cyclobutanes is a well-established field of organic chemistry.[2][3][4] Common strategies that could be adapted for the synthesis of the target molecule include:
-
[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions between an allene and a suitable ketene equivalent could potentially form the cyclobutane ring.
-
Functionalization of Pre-existing Cyclobutanes: Starting from a commercially available cyclobutane derivative, such as cyclobutanone or methylenecyclobutane, a series of functional group interconversions could lead to the desired product. For instance, the acylation of a suitable cyclobutane precursor could be a key step.
The diagram below illustrates a generalized workflow for the synthesis and characterization of a novel cyclobutane derivative like this compound.
Biological Activity: An Arena of Untapped Potential
There is currently no published experimental data on the biological activity of this compound. However, the presence of a ketone moiety and a strained cyclobutane ring suggests potential for biological interactions. Small molecule ketones are known to exhibit a wide range of biological activities, from roles in metabolic regulation to potential therapeutic applications in diseases like Alzheimer's.[5][6]
Potential Signaling Pathways and Biological Interactions
Given the lack of direct data, we can only speculate on potential biological activities based on the activities of other small molecule ketones.
Future Directions for Experimental Investigation:
-
Synthesis and Spectroscopic Confirmation: The first and most crucial step is the development of a reliable synthetic route to obtain a pure sample of this compound, followed by its full spectroscopic characterization.
-
In Vitro Biological Screening: The synthesized compound should be screened against a panel of biological targets, such as various enzymes and cell lines, to identify any potential bioactivity. Assays for cytotoxicity, antimicrobial activity, and receptor binding would be of primary interest.
-
Computational Docking Studies: Once a potential biological target is identified, in silico docking studies can be performed to predict the binding mode and affinity of the molecule, which can then guide further experimental optimization.
Conclusion
This compound serves as a prime example of a molecule where in silico predictions are abundant, yet experimental validation is lacking. The computational data provides a solid foundation for understanding its likely physicochemical properties and spectroscopic signatures. However, the true potential of this molecule in materials science, fragrance chemistry, or as a bioactive agent can only be unlocked through rigorous experimental investigation. This guide highlights the significant opportunities that exist for researchers to contribute to the fundamental understanding of this and other under-explored small molecules.
References
- 1. 1-(3-Methylidenecyclobutyl)ethan-1-one | C7H10O | CID 45084997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Confirming the Structure of 1-(3-methylenecyclobutyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural confirmation of 1-(3-methylenecyclobutyl)ethanone and its derivatives. By presenting a combination of spectroscopic data, detailed experimental protocols, and a logical workflow, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic methods. Below is a summary of expected and comparative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Parameter | This compound (Hypothetical Data) | Comparative Data: Cyclobutyl Methyl Ketone |
| ¹H NMR | Chemical Shift (δ) | ~4.8 ppm (s, 2H, =CH₂) | - |
| ~3.2 ppm (quint, 1H, CH) | ~3.1 ppm (quint, 1H, CH) | ||
| ~2.8 ppm (m, 2H, CH₂) | ~2.5 ppm (m, 4H, CH₂) | ||
| ~2.4 ppm (m, 2H, CH₂) | |||
| ~2.1 ppm (s, 3H, COCH₃) | ~2.1 ppm (s, 3H, COCH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~209 ppm (C=O) | ~209 ppm (C=O) |
| ~145 ppm (=C) | - | ||
| ~110 ppm (=CH₂) | - | ||
| ~50 ppm (CH) | ~48 ppm (CH) | ||
| ~35 ppm (CH₂) | ~25 ppm (CH₂) | ||
| ~28 ppm (CH₃) | ~28 ppm (CH₃) | ||
| IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ (C=O stretch) | ~1715 cm⁻¹ (C=O stretch)[1] |
| ~1650 cm⁻¹ (C=C stretch) | - | ||
| ~3080 cm⁻¹ (=C-H stretch) | - | ||
| MS (EI) | m/z | 110 (M⁺) | 98 (M⁺) |
| 95 (M⁺ - CH₃) | 83 (M⁺ - CH₃) | ||
| 67 (M⁺ - COCH₃) | 55 (M⁺ - COCH₃) | ||
| 43 (CH₃CO⁺) | 43 (CH₃CO⁺) |
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.
References
Comparative Analysis of Synthetic Routes to 1-(3-methylenecyclobutyl)ethanone: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of published synthetic routes to 1-(3-methylenecyclobutyl)ethanone, a valuable building block in organic synthesis. Due to a scarcity of detailed, reproducible published procedures for this specific ketone, this guide will focus on outlining potential synthetic strategies based on established chemical reactions, alongside a discussion of the challenges in obtaining comparative experimental data.
Currently, a comprehensive, head-to-head comparison of published synthetic routes for this compound is challenging due to the limited availability of detailed and reproducible experimental protocols in the public domain. While the compound is commercially available, indicating successful manufacturing processes exist, the specifics of these syntheses are often proprietary.
This guide, therefore, will outline plausible synthetic approaches and discuss the key parameters that would be necessary for a rigorous comparative study.
Potential Synthetic Strategies
Based on fundamental organic chemistry principles, several viable pathways to this compound can be proposed. A visual representation of these hypothetical synthetic workflows is provided below.
Caption: Hypothetical synthetic pathways to this compound.
Data Presentation for Comparison
A robust comparison of synthetic methods would require the following quantitative data, which is currently not available in the literature for this compound. The table below illustrates the ideal data structure for such a comparison.
| Parameter | Synthesis Method A | Synthesis Method B | Synthesis Method C |
| Starting Material(s) | e.g., 3-methylenecyclobutanecarbonitrile | e.g., 3-methylenecyclobutyl bromide | e.g., 3-oxocyclobutanecarboxylic acid ester |
| Reagents | e.g., MeMgBr, H₃O⁺ | e.g., Mg, acetaldehyde, PCC | e.g., Ph₃P=CH₂, then ester hydrolysis and reaction with MeLi |
| Solvent(s) | e.g., Diethyl ether, THF | e.g., Diethyl ether, DCM | e.g., THF, Diethyl ether |
| Reaction Temperature (°C) | e.g., 0 to rt | e.g., 0 to rt | e.g., -78 to rt |
| Reaction Time (h) | e.g., 2 | e.g., 4 | e.g., 6 |
| Yield (%) | - | - | - |
| Purity (%) | - | - | - |
| Purification Method | e.g., Column chromatography | e.g., Distillation | e.g., Column chromatography |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS | ¹H NMR, ¹³C NMR, IR, MS | ¹H NMR, ¹³C NMR, IR, MS |
Detailed Experimental Protocols (Hypothetical)
Below are hypothetical, generalized experimental protocols for the potential synthetic routes. These are intended to serve as a template for what would be required for a reproducible study.
Method A: Grignard Reaction with a Nitrile
This approach involves the reaction of a Grignard reagent with 3-methylenecyclobutanecarbonitrile.
Protocol:
-
To a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether, a solution of 3-methylenecyclobutanecarbonitrile (1.0 eq.) in diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of aqueous HCl (1 M).
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method B: Oxidation of a Secondary Alcohol
This route would involve the preparation of a secondary alcohol via a Grignard reaction, followed by oxidation.
Protocol:
-
Magnesium turnings (1.2 eq.) are activated in anhydrous diethyl ether.
-
A solution of 3-methylenecyclobutyl bromide (1.0 eq.) in diethyl ether is added dropwise to maintain a gentle reflux.
-
The resulting Grignard reagent is cooled to 0 °C and a solution of acetaldehyde (1.1 eq.) in diethyl ether is added dropwise.
-
The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried and concentrated.
-
The crude alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) (1.5 eq.).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated.
-
The crude product is purified by distillation.
Conclusion and Future Outlook
The synthesis of this compound is of interest to the chemical community. However, the lack of detailed and publicly available experimental data prevents a thorough and objective comparison of different synthetic methodologies. For a meaningful comparison to be made, future publications should include comprehensive experimental details, including yields, purification methods, and complete characterization data. This would enable researchers to make informed decisions about the most suitable and reproducible method for their specific needs. The development of a high-yielding, scalable, and reproducible synthesis of this ketone would be a valuable contribution to the field of organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



